molecular formula C17H22N4O5 B12387969 Trimethoprim propanoic acid

Trimethoprim propanoic acid

Cat. No.: B12387969
M. Wt: 362.4 g/mol
InChI Key: GMBNQAVADXFXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethoprim propanoic acid (CAS 94236-24-5) is a chemical hapten with the molecular formula C17H22N4O5 and a molar mass of 362.38 g/mol . As a hapten, this compound is a valuable tool in immunological and biochemical research, where it can be conjugated to carrier proteins to generate specific antibodies. This process is fundamental for developing immunoassays, studying antibody-antigen interactions, and for various applications in diagnostic research . The parent molecule, trimethoprim, is a well-characterized antibacterial agent that functions as a reversible and selective inhibitor of bacterial dihydrofolate reductase (DHFR) . By inhibiting DHFR, trimethoprim blocks the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), which is an essential cofactor in the synthesis of thymidylate and purines, thereby disrupting bacterial DNA synthesis and leading to cell death . Researchers are actively developing novel trimethoprim analogs, often incorporating modifications like amide bonds, to explore new structures with potential anticancer and DNA-binding properties, as well as increased affinity for DHFR . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid

InChI

InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21)

InChI Key

GMBNQAVADXFXRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Preparation of Trimethoprim Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of various heterocyclic derivatives of trimethoprim (B1683648). The document details the experimental protocols for the preparation of key derivatives, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] The emergence of microbial resistance to existing antibiotics has necessitated the development of new and more effective antimicrobial agents. One promising strategy is the chemical modification of known antibiotics like trimethoprim to create novel derivatives with enhanced activity, broader spectrum, or the ability to overcome resistance mechanisms. This guide focuses on the preparation of heterocyclic derivatives of trimethoprim, a class of compounds that has shown significant potential in this regard.

Synthesis of Imidazo[1,2-c]pyrimidin-3(2H)-one Derivatives

A key intermediate for the synthesis of various heterocyclic derivatives is the imidazo[1,2-c]pyrimidin-3(2H)-one core. This is achieved through the reaction of trimethoprim with bromoacetic acid.

Experimental Protocol: Synthesis of 8-(3,4,5-trimethoxybenzyl)imidazo[1,2-c]pyrimidin-3(2H)-one (Compound 1)[2]
  • Materials: Trimethoprim (0.01 mol, 2.9032 g), bromoacetic acid (0.01 mol, 1.3895 g), absolute ethanol (B145695) (50 mL).

  • Procedure:

    • A mixture of trimethoprim and bromoacetic acid is refluxed in absolute ethanol for 8 hours.

    • The reaction mixture is then cooled, and the resulting precipitate is filtered.

    • The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure compound.

  • Yield: The reported yield for this reaction is typically high.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. In this context, the amino groups of trimethoprim or its derivatives can be reacted with various aromatic aldehydes to yield a diverse library of Schiff base derivatives.[2][3]

Experimental Workflow: Synthesis of Trimethoprim Schiff Bases

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Trimethoprim Trimethoprim Reaction_Vessel Reaction Mixture Trimethoprim->Reaction_Vessel Aromatic_Aldehyde Substituted Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Catalyst Glacial Acetic Acid (few drops) Catalyst->Reaction_Vessel Condition Reflux (4 hours) Schiff_Base Trimethoprim Schiff Base Derivative Condition->Schiff_Base Cooling & Filtration Reaction_Vessel->Condition Heat

Caption: General workflow for the synthesis of trimethoprim Schiff base derivatives.

Experimental Protocol: Synthesis of a Trimethoprim Schiff Base with 2,6-Dichlorobenzaldehyde[3]
  • Materials: Trimethoprim (0.001 mol, 0.29 g), 2,6-dichlorobenzaldehyde (B137635) (0.002 mol, 0.35 g), absolute ethanol (40 mL), glacial acetic acid (3 drops).

  • Procedure:

    • A mixture of trimethoprim and 2,6-dichlorobenzaldehyde is refluxed in absolute ethanol with a few drops of glacial acetic acid for 4 hours at 78°C.

    • The reaction mixture is then cooled, and the resulting precipitate is filtered.

    • The solid product is dried and recrystallized to yield the pure Schiff base.

  • Yield: 88%

Experimental Protocol: Synthesis of a Trimethoprim Schiff Base with 4-Dimethylaminobenzaldehyde[3]
  • Materials: Trimethoprim (0.001 mol, 0.29 g), 4-dimethylaminobenzaldehyde (0.002 mol, 0.29 g), absolute ethanol (40 mL), glacial acetic acid (3 drops).

  • Procedure:

    • The same procedure as described in section 3.2 is followed.

  • Yield: 92%

Quantitative Data for Trimethoprim Schiff Base Derivatives
CompoundAldehyde/Ketone UsedYield (%)Melting Point (°C)Reference
Schiff Base 12,6-Dichlorobenzaldehyde8867-72[2]
Schiff Base 24-Dimethylaminobenzaldehyde9264-69[2]
Schiff Base (1a)4-Dimethylaminobenzaldehyde--[3]
Schiff Base (2a)Propanal--[3]
Schiff Base (3a)Salicylaldehyde--[3]
Schiff Base (4a)2,4-Dimethoxybenzaldehyde--[3]
Schiff Base (5a)4-Methylbenzaldehyde--[3]

Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized from the corresponding chalcones, which are α,β-unsaturated ketones. The synthesis involves a cyclocondensation reaction with hydrazine (B178648) hydrate.

Experimental Workflow: Synthesis of Trimethoprim Pyrazoline Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Chalcone Trimethoprim-based Chalcone Reaction_Vessel Reaction Mixture Chalcone->Reaction_Vessel Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Condition Reflux Pyrazoline Trimethoprim Pyrazoline Derivative Condition->Pyrazoline Cooling & Purification Reaction_Vessel->Condition Heat

Caption: General workflow for the synthesis of trimethoprim pyrazoline derivatives.

Experimental Protocol: General Procedure for Pyrazoline Synthesis[2]
  • Materials: Azo derivative of trimethoprim (Compound 8), hydrazine hydrate, phenyl hydrazine, or dinitrophenyl hydrazine, ethanol.

  • Procedure:

    • The azo derivative of trimethoprim is refluxed with hydrazine hydrate, phenyl hydrazine, or dinitrophenyl hydrazine in ethanol.

    • The reaction leads to the formation of the corresponding pyrazoline derivatives.

Note: The specific quantitative details for the synthesis of the azo derivative (Compound 8) and its subsequent conversion to pyrazolines are not fully detailed in the available literature, highlighting an area for further research.

Synthesis of 1,2,3-Triazole Derivatives

1,2,3-Triazole derivatives of trimethoprim can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction involves the coupling of an azide (B81097) derivative of trimethoprim with a terminal alkyne.

Experimental Workflow: Synthesis of Trimethoprim 1,2,3-Triazole Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Azide Trimethoprim Azide Derivative Reaction_Vessel Reaction Mixture Azide->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel Catalyst Copper(I) Catalyst Catalyst->Reaction_Vessel Solvent Appropriate Solvent Solvent->Reaction_Vessel Condition Stirring at RT Triazole Trimethoprim 1,2,3-Triazole Derivative Condition->Triazole Work-up & Purification Reaction_Vessel->Condition

Caption: General workflow for the synthesis of trimethoprim 1,2,3-triazole derivatives.

Experimental Protocol: Synthesis of 5-azido-8-(3,4,5-trimethoxybenzyl)imidazo[1,2-c]pyrimidin-3(2H)-one (Compound 12) and subsequent triazole formation[2]
  • Materials for Azide Synthesis: Diazonium chloride salt of Compound 1, sodium azide.

  • Procedure for Azide Synthesis:

    • The diazonium chloride salt of Compound 1 is reacted with sodium azide to yield the azido (B1232118) derivative (Compound 12).

  • Materials for Triazole Synthesis: Compound 12, acetylacetone (B45752) or ethyl acetoacetate (B1235776), sodium ethoxide/ethanol.

  • Procedure for Triazole Synthesis:

    • Compound 12 is reacted with acetylacetone or ethyl acetoacetate in the presence of sodium ethoxide in ethanol to form the corresponding 1,2,3-triazole derivatives.

Note: The specific molar quantities and reaction conditions for these steps require further detailed investigation for precise replication.

Antimicrobial Activity

The synthesized trimethoprim heterocyclic derivatives have been evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicate that many of these derivatives exhibit potent antibacterial activity, in some cases superior to that of the parent trimethoprim.[4][2][3]

Quantitative Antimicrobial Activity Data
Compound/DerivativeTest OrganismActivityReference
Schiff Base DerivativesBacillus subtilis (Gram +ve)Active[3]
Schiff Base DerivativesEscherichia coli (Gram -ve)Active[3]
Imidazo, Pyrazoline, Triazole DerivativesStaphylococcus aureus (Gram +ve)Active[4]
Imidazo, Pyrazoline, Triazole DerivativesBacillus subtilis (Gram +ve)Active[4]
Imidazo, Pyrazoline, Triazole DerivativesEscherichia coli (Gram -ve)Active[4]
Imidazo, Pyrazoline, Triazole DerivativesProteus spp. (Gram -ve)Active[4]
Schiff Base 1Staphylococcus aureusGood[2]
Schiff Base 2Escherichia coliGood[2]
Schiff Base 2Klebsiella spp.Good[2]

Conclusion

This technical guide has provided a detailed overview of the synthesis of various heterocyclic derivatives of trimethoprim. The experimental protocols, quantitative data, and workflow diagrams presented herein offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising antimicrobial activities of these derivatives underscore the potential of this synthetic approach for the discovery of novel antibacterial agents to combat the growing challenge of antibiotic resistance. Further detailed investigation into the specific reaction parameters and a broader evaluation of the biological activities of these compounds are warranted.

References

The Core Mechanism of Dihydrofolate Reductase Inhibition by Trimethoprim and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (B1683648), a synthetic pyrimidine (B1678525) derivative, serves as a cornerstone in antimicrobial therapy through its targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of trimethoprim and its derivatives. It details the molecular interactions governing their inhibitory activity, the basis for their selective toxicity, and the evolution of resistance. Quantitative data on enzyme inhibition and antimicrobial efficacy are presented, alongside detailed experimental protocols for their determination. Furthermore, this guide employs visual diagrams to elucidate key pathways, experimental workflows, and the logical progression of resistance development, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

The folate metabolic pathway is indispensable for the synthesis of nucleic acids and certain amino acids, making it a prime target for antimicrobial agents. Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various biosynthetic reactions. Trimethoprim exploits this dependency by acting as a potent and selective inhibitor of bacterial DHFR.[1][2][3] Its synergistic combination with sulfamethoxazole, which targets an upstream enzyme in the same pathway, has been a mainstay in the treatment of various bacterial infections.[4] However, the emergence of resistance necessitates the continued development of novel trimethoprim derivatives with improved potency and broader activity against resistant strains. This guide delves into the fundamental principles of trimethoprim's action to inform such efforts.

The Folic Acid Biosynthesis Pathway and the Role of DHFR

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo.[5] This pathway, essential for bacterial survival, is the target of trimethoprim and sulfonamides. The pathway culminates in the production of THF, which is vital for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[6][7] DHFR performs the final, critical step of reducing DHF to THF.[7]

Folic_Acid_Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase Dihydroneopterin_triphosphate->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH -> NADP+ THF Tetrahydrofolate (THF) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors DHPS->Dihydropteroate DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim & Derivatives Trimethoprim->DHFR

Figure 1: Bacterial Folic Acid Biosynthesis Pathway.

Mechanism of Action of Trimethoprim

Trimethoprim functions as a competitive inhibitor of DHFR.[7] Its chemical structure, featuring a 2,4-diaminopyrimidine (B92962) ring, mimics the pteridine (B1203161) moiety of the natural substrate, DHF, allowing it to bind to the active site of the enzyme.[8] The high affinity of trimethoprim for bacterial DHFR is the basis for its selective toxicity. It binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[2][8] This differential binding is attributed to structural differences in the active sites of the bacterial and mammalian enzymes.[9]

Upon binding, trimethoprim blocks the reduction of DHF to THF, leading to a depletion of the THF pool.[6] The absence of THF stalls the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately resulting in bacteriostasis or, in synergy with sulfamethoxazole, a bactericidal effect.[1]

Structure-Activity Relationship of Trimethoprim Derivatives

The development of trimethoprim derivatives aims to enhance potency, broaden the spectrum of activity, and overcome resistance. Structure-activity relationship (SAR) studies have revealed several key features of the trimethoprim molecule that are crucial for its activity.[10]

  • 2,4-Diaminopyrimidine Ring: This moiety is essential for binding to the active site of DHFR through hydrogen bonding.[8]

  • Methylene Bridge: The linker between the pyrimidine and benzene (B151609) rings influences the conformational flexibility and orientation of the molecule within the active site.

  • Trimethoxybenzyl Group: The methoxy (B1213986) substitutions on the benzene ring contribute to hydrophobic interactions within a pocket of the DHFR active site. Modifications to this group have been a major focus of derivative development.[9]

Studies have shown that alterations to the substitution pattern on the benzyl (B1604629) ring can significantly impact inhibitory activity. For instance, the introduction of benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl ring has been shown to increase antibacterial activity against both Staphylococcus aureus and Escherichia coli.[9]

Quantitative Analysis of Inhibitory Activity

The potency of trimethoprim and its derivatives is quantified by their half-maximal inhibitory concentration (IC50) against DHFR and their minimum inhibitory concentration (MIC) against various bacterial strains. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.

Table 1: Inhibitory Activity of Trimethoprim and Derivatives against Dihydrofolate Reductase (DHFR)

CompoundTarget Organism/EnzymeIC50 (µM)Ki (nM)Reference(s)
TrimethoprimEscherichia coli DHFR--[1]
TrimethoprimStaphylococcus aureus DHFR--[4]
TrimethoprimHuman DHFR55.26-[6][11]
MethotrexateHuman DHFR0.08-[6]
Derivative 4b (benzyloxy)S. aureus--[9]
Derivative 4b (benzyloxy)E. coli--[9]
Benzamide Derivative JW2Human DHFR4.72-[11]
Benzamide Derivative JW8Human DHFR20.17-[11]
Dihydrophthalazine Derivative OSU35Enterococcus faecalis DHFR-3.8[12]

Table 2: Minimum Inhibitory Concentrations (MIC) of Trimethoprim and Derivatives against Bacterial Strains

CompoundBacterial StrainMIC (µM)Reference(s)
TrimethoprimStaphylococcus aureus22.7[9]
TrimethoprimEscherichia coli55.1[9]
Derivative 4b (benzyloxy)Staphylococcus aureus5.0[9]
Derivative 4b (benzyloxy)Escherichia coli4.0[9]
DiaveridinePathogenic Bacteriaas low as 1.25 µg/mL[4]

Mechanisms of Resistance

The clinical efficacy of trimethoprim is threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Alteration of the Target Enzyme: Mutations in the chromosomal dfr gene can lead to amino acid substitutions in DHFR that reduce the binding affinity of trimethoprim.[3]

  • Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR enzymes. These plasmid-encoded enzymes are not effectively inhibited by trimethoprim and can compensate for the inhibition of the chromosomal DHFR.[11]

  • Overproduction of DHFR: An increase in the expression of the chromosomal dfr gene can lead to higher levels of DHFR, requiring higher concentrations of trimethoprim to achieve effective inhibition.[11]

  • Efflux Pumps: Some bacteria possess membrane proteins that actively pump trimethoprim out of the cell, reducing its intracellular concentration.[13]

Resistance_Mechanisms cluster_cell Inside Bacterial Cell Trimethoprim Trimethoprim BacterialCell Bacterial Cell Trimethoprim->BacterialCell Enters cell DHFR_sensitive Sensitive DHFR Trimethoprim->DHFR_sensitive Binds and inhibits DHFR_resistant Resistant DHFR Trimethoprim->DHFR_resistant Ineffective binding BacterialCell->Trimethoprim Pumped out Inhibition Inhibition of Folate Synthesis DHFR_sensitive->Inhibition Survival Bacterial Survival DHFR_resistant->Survival EffluxPump Efflux Pump EffluxPump->Trimethoprim Exports Death Bacterial Death Inhibition->Death

Figure 2: Mechanisms of Trimethoprim Resistance.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Purified DHFR enzyme

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Test compounds (trimethoprim and derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.

  • Initiate the reaction by adding NADPH and DHF to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (trimethoprim and derivatives)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).

  • Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well microplate.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For trimethoprim, the MIC is often read as the lowest concentration that inhibits ≥80% of growth compared to the control.[5]

Experimental_Workflow Synthesis Synthesis of Trimethoprim Derivatives Purification Purification & Characterization Synthesis->Purification DHFR_Assay In Vitro DHFR Inhibition Assay (IC50 Determination) Purification->DHFR_Assay MIC_Testing Antimicrobial Susceptibility Testing (MIC Determination) Purification->MIC_Testing SAR Structure-Activity Relationship (SAR) Analysis DHFR_Assay->SAR Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC_Testing->Cytotoxicity MIC_Testing->SAR Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Figure 3: Experimental Workflow for Evaluating Trimethoprim Derivatives.

Conclusion and Future Directions

Trimethoprim remains a clinically important antibiotic due to its specific and potent inhibition of bacterial DHFR. A thorough understanding of its mechanism of action, the structural basis for its selectivity, and the molecular drivers of resistance is paramount for the development of the next generation of DHFR inhibitors. Future research should focus on designing novel derivatives that can evade existing resistance mechanisms, possess enhanced intrinsic activity, and exhibit favorable pharmacokinetic and safety profiles. The integration of structural biology, computational modeling, and robust in vitro and in vivo testing will be critical in this endeavor. The methodologies and data presented in this guide provide a foundational framework for these ongoing and future research efforts.

References

Exploring the Biological Frontier: A Technical Guide to Novel Trimethoprim Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of novel trimethoprim (B1683648) (TMP) analogs, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Trimethoprim, a cornerstone antibacterial agent, is being reimagined through chemical modifications to combat drug resistance and explore new therapeutic avenues, including anticancer applications. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support ongoing research and development in this critical area.

Biological Activity: Expanding Beyond the Antibacterial Spectrum

The primary mechanism of trimethoprim and its new derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][3] By inhibiting DHFR, these compounds disrupt DNA replication and lead to cell death, particularly in rapidly proliferating cells like bacteria and cancer cells.[1][4][5]

Antibacterial Activity

Novel trimethoprim analogs are being developed to overcome the challenge of acquired bacterial resistance. Researchers are modifying the core structure of TMP to enhance its binding affinity to bacterial DHFR and explore activity against a broader range of pathogens.

Table 1: Antibacterial Activity of New Trimethoprim Derivatives

Compound/DerivativeTarget OrganismMIC (µM)Reference
Trimethoprim (Standard)Staphylococcus aureus22.7[6]
Trimethoprim (Standard)Escherichia coli55.1[6]
Benzyloxy derivative 4bStaphylococcus aureus5.0[6]
Benzyloxy derivative 4bEscherichia coli4.0[6]
Anticancer Activity

The inhibition of DHFR is also a validated target in cancer chemotherapy. New trimethoprim compounds are being investigated for their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[1][4]

Table 2: Anticancer Activity of New Trimethoprim Derivatives

Compound/DerivativeCell LineIC50Reference
Oxazine derivative (A9)Colon cancer (HRT)0.1669 µg/mL (0.231 µmol/L)[7]
Thiazine derivative (A8)Colon cancer (HRT)206.7 µg/mL[7]
5-Fluorouracil (Reference)Colon cancer (HRT)3.73 µmol/L[7]
Dihydrofolate Reductase (DHFR) Inhibition

The potency of new trimethoprim analogs is often first assessed by their ability to inhibit the DHFR enzyme directly. This is a key indicator of their potential biological activity.

Table 3: DHFR Inhibition by New Trimethoprim Analogs

Compound/AnalogIC50 (µM)Reference
Trimethoprim (TMP)55.26[1]
Methotrexate (MTX)0.08[1]
Analog 20.99[1]
Analog 30.72[1]
Analog 41.02[1]
Analog 515.94[1]
Analog 615.09[1]
Compound D0.2[1]
Compound F0.2[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of new trimethoprim compounds.

Synthesis of Novel Trimethoprim Derivatives

The synthesis of new trimethoprim analogs often involves multi-step chemical reactions to modify the core trimethoprim structure. A general approach involves:

  • Demethylation: Selective demethylation of one of the methoxy (B1213986) groups on the trimethoxybenzyl ring of trimethoprim to create a hydroxyl group, forming hydroxy trimethoprim (HTMP).[6]

  • Substitution: Introduction of various substituents at the newly formed hydroxyl position. This can include the addition of benzyloxy or phenyl ethanone (B97240) groups to explore structure-activity relationships (SAR).[6]

  • Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized using methods such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their chemical structures.[7][8]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of the compounds against DHFR is determined using a spectrophotometric assay.

  • Reagents and Materials: Recombinant human or bacterial DHFR enzyme, dihydrofolic acid (DHF), NADPH, and the test compounds.

  • Procedure:

    • The reaction mixture containing the DHFR enzyme, NADPH, and varying concentrations of the test compound is prepared in a suitable buffer.

    • The reaction is initiated by the addition of the substrate, DHF.

    • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time.

    • The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.[1]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Strains: Standard laboratory strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Procedure (Broth Microdilution Method):

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Lines: Human cancer cell lines (e.g., colon cancer HRT cells) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[9]

Visualizing the Science: Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the study of new trimethoprim compounds.

Folic_Acid_Biosynthesis_Pathway cluster_folate_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps DHF 7,8-Dihydrofolate (DHF) Dihydropteroate->DHF DHPS THF 5,6,7,8-Tetrahydrofolate (THF) DHF->THF DHFR Purines_Thymidine Purines, Thymidine, Amino Acids THF->Purines_Thymidine One-Carbon Metabolism Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits DHPS Trimethoprim Trimethoprim & Analogs Trimethoprim->DHF Inhibits DHFR

Caption: Inhibition of the Folic Acid Biosynthesis Pathway by Trimethoprim and Sulfonamides.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Further Studies Synthesis Synthesis of Novel Trimethoprim Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, FT-IR) Purification->Characterization DHFR_Assay DHFR Inhibition Assay Characterization->DHFR_Assay Antibacterial_Screening Antibacterial Screening (MIC) Characterization->Antibacterial_Screening Anticancer_Screening Anticancer Screening (MTT) Characterization->Anticancer_Screening Data_Analysis IC50 / MIC Determination DHFR_Assay->Data_Analysis Antibacterial_Screening->Data_Analysis Anticancer_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Mechanism_Studies Mechanism of Action Studies SAR_Studies->Mechanism_Studies

Caption: General Experimental Workflow for the Evaluation of New Trimethoprim Compounds.

References

initial synthesis routes for trimethoprim propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the proposed , targeting researchers, scientists, and drug development professionals. This document outlines hypothetical synthetic pathways based on established chemical principles, due to the absence of published literature on the direct synthesis of this specific compound.

Introduction

Trimethoprim (B1683648) is a potent synthetic antibacterial agent that functions as a dihydrofolate reductase inhibitor.[1][2] Its clinical efficacy has spurred extensive research into the synthesis of various analogues to enhance its activity, selectivity, and pharmacokinetic properties.[1][3][4][5] This guide focuses on the proposed initial synthesis routes for a novel derivative, trimethoprim propanoic acid. While direct synthetic routes for this specific compound are not documented in the current literature, this paper outlines plausible pathways based on the well-established synthesis of trimethoprim and its analogues, combined with standard organic chemistry methodologies for the introduction of a carboxylic acid moiety.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of this compound. These approaches diverge in the stage at which the propanoic acid group is introduced: either as a modification of a key intermediate in the trimethoprim synthesis or as a post-synthetic modification of trimethoprim itself.

Route 1: Modification of a Key Intermediate

This strategy involves the synthesis of a substituted benzaldehyde (B42025) bearing the propanoic acid group, which is then utilized in a convergent synthesis to construct the final this compound molecule. A common starting material for trimethoprim synthesis is 3,4,5-trimethoxybenzaldehyde.[6][7] A plausible modification of this starting material is proposed.

Experimental Protocol:

  • Synthesis of 4-(2-carboxyethyl)-3,5-dimethoxybenzaldehyde:

    • Step 1: Friedel-Crafts Acylation of 1,3-dimethoxybenzene (B93181). To a solution of 1,3-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of succinic anhydride (B1165640) at 0°C. The reaction is stirred for several hours at room temperature. After completion, the reaction is quenched with ice and extracted.

    • Step 2: Clemmensen or Wolff-Kishner Reduction. The resulting keto-acid is reduced to the corresponding carboxylic acid. For the Clemmensen reduction, amalgamated zinc and concentrated hydrochloric acid are used. For the Wolff-Kishner reduction, hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., ethylene (B1197577) glycol) are employed.

    • Step 3: Vilsmeier-Haack Formylation. The resulting 4-(2-carboxyethyl)-1,3-dimethoxybenzene is formylated using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the position ortho to one of the methoxy (B1213986) groups and para to the propanoic acid side chain.

  • Condensation with 3-anilinopropionitrile (B89847): The synthesized aldehyde is then condensed with 3-anilinopropionitrile in the presence of a base to form the corresponding cinnamonitrile (B126248) derivative.[8]

  • Cyclization with Guanidine (B92328): The resulting intermediate is cyclized with guanidine in the presence of a strong base (e.g., sodium ethoxide) to form the pyrimidine (B1678525) ring, yielding the final this compound.[6][9]

Quantitative Data (Hypothetical):

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Friedel-Crafts Acylation1,3-dimethoxybenzene, Succinic anhydrideAluminum chlorideDichloromethane0 - RT4-675-85
ReductionKeto-acid intermediateAmalgamated zinc, HCl (Clemmensen)TolueneReflux8-1270-80
Vilsmeier-Haack Formylation4-(2-carboxyethyl)-1,3-dimethoxybenzenePOCl₃, DMFDichloromethane0 - RT3-565-75
CondensationSubstituted benzaldehyde, 3-anilinopropionitrileSodium methoxideMethanolReflux2-480-90
CyclizationCinnamonitrile intermediate, GuanidineSodium ethoxideEthanolReflux6-870-80

Synthesis Workflow Diagram:

Synthesis_Route_1 A 1,3-dimethoxybenzene C Keto-acid intermediate A->C Friedel-Crafts Acylation (AlCl3) B Succinic anhydride B->C D 4-(2-carboxyethyl)-1,3-dimethoxybenzene C->D Reduction (Clemmensen or Wolff-Kishner) E 4-(2-carboxyethyl)-3,5-dimethoxybenzaldehyde D->E Vilsmeier-Haack (POCl3, DMF) G Cinnamonitrile intermediate E->G Condensation (NaOMe) F 3-anilinopropionitrile F->G I This compound G->I Cyclization (NaOEt) H Guanidine H->I Synthesis_Route_2 cluster_0 Pathway A: Acylation cluster_1 Pathway B: Reductive Amination A Amino-Trimethoprim Analogue C This compound Derivative (Amide Linkage) A->C Acylation (Pyridine) B Succinic anhydride B->C D Aldehyde-Trimethoprim Analogue F Ester Intermediate D->F Reductive Amination (NaBH(OAc)3) E β-alanine ethyl ester E->F G This compound Derivative (Amine Linkage) F->G Ester Hydrolysis (LiOH) Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Pteridine Pteridine Precursor Pteridine->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purines->DNA_RNA_Protein Thymidylate->DNA_RNA_Protein AminoAcids->DNA_RNA_Protein DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim / this compound Trimethoprim->DHFR

References

Physicochemical Characterization of Trimethoprim Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characterization of trimethoprim (B1683648) (TMP) derivatives. Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), is a crucial antibiotic, and the development of its derivatives aims to enhance its efficacy, overcome resistance, and improve its pharmacokinetic profile.[1][2] A thorough understanding of the physicochemical properties of these derivatives is paramount for their rational design and development as therapeutic agents.

This guide details the experimental protocols for determining key physicochemical parameters, presents available data for a selection of trimethoprim derivatives in a structured format, and visualizes the underlying biological pathway and experimental workflows.

Core Physicochemical Parameters and Their Importance

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For trimethoprim derivatives, the following parameters are of critical importance:

  • Solubility: Aqueous solubility is a crucial factor influencing a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability.

  • Lipophilicity (LogP): The partition coefficient between an organic and aqueous phase, expressed as LogP, is a key indicator of a molecule's ability to permeate biological membranes. An optimal LogP is essential for absorption, distribution, metabolism, and excretion (ADME) properties. Higher log P values can indicate better penetration of lipophilic outer membranes of bacteria.

  • pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. The ionization state affects a drug's solubility, permeability, and interaction with its biological target.

  • Melting Point: The melting point is an indicator of the purity and stability of a crystalline solid.

  • Stability: The chemical stability of a compound under various conditions (e.g., pH, temperature, light) is critical for its shelf-life and formulation development.

Data on Physicochemical Properties of Trimethoprim and its Derivatives

The following tables summarize the available quantitative data for trimethoprim and a selection of its derivatives. It is important to note that data for novel derivatives are often found in specific research publications and may not be exhaustively compiled in a single source.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilityLogPpKaReference
TrimethoprimC₁₄H₁₈N₄O₃290.32199-2030.4 g/L (25 °C)0.917.12[3]
Trimethoprim-Malic Acid Multicomponent Crystal--212.52.5-fold higher than TMP--
Water-soluble Trimethoprim Derivative (Sodium Salt)--246-248 (decomposes)66.3% in water--

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental. The following sections detail the standard experimental protocols for the key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Detailed Protocol:

  • Preparation: Add an excess amount of the trimethoprim derivative to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Data Analysis: The solubility is reported as the average concentration from multiple determinations.

Lipophilicity Determination (LogP)

The octanol-water partition coefficient (LogP) is typically determined using the shake-flask method or estimated by HPLC.

Principle (Shake-Flask): The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient.

Detailed Protocol (Shake-Flask):

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Dissolve a known amount of the trimethoprim derivative in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely.

  • Sampling: Take a sample from each phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in octanol] / [Concentration in water]).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of the trimethoprim derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve or its first derivative.

Melting Point Determination

The melting point is determined using a melting point apparatus.

Principle: A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Detailed Protocol:

  • Sample Preparation: Finely powder the dry crystalline sample of the trimethoprim derivative.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). The melting point is reported as this range.

Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Trimethoprim and its derivatives exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition Pteridine Precursor Pteridine Precursor Dihydropteroate Dihydropteroate Pteridine Precursor->Dihydropteroate Dihydropteroate Synthase p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) DHFR DHFR Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis Trimethoprim Derivatives Trimethoprim Derivatives Trimethoprim Derivatives->DHFR Inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim Derivatives.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of newly synthesized trimethoprim derivatives.

Physicochemical_Characterization_Workflow Start Newly Synthesized Trimethoprim Derivative Purity_Analysis Purity Analysis (HPLC, NMR, MS) Start->Purity_Analysis Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility Aqueous Solubility (Shake-Flask) Purity_Analysis->Solubility Data_Analysis Data Analysis & Comparison Melting_Point->Data_Analysis LogP Lipophilicity (LogP) (Shake-Flask / HPLC) Solubility->LogP pKa pKa Determination (Potentiometric Titration) LogP->pKa Stability Chemical Stability (pH, Temp, Light) pKa->Stability Stability->Data_Analysis End Lead Candidate Selection Data_Analysis->End

Caption: Physicochemical Characterization Workflow for Trimethoprim Derivatives.

Conclusion

The physicochemical characterization of trimethoprim derivatives is a cornerstone of the drug discovery and development process. A systematic and rigorous evaluation of properties such as solubility, lipophilicity, pKa, and stability provides essential data for understanding the ADME properties, formulating effective drug delivery systems, and ultimately selecting promising lead candidates for further development. The experimental protocols and workflows outlined in this guide provide a framework for researchers to generate high-quality, reproducible data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

The Evolution of a Classic Antibiotic: A Technical Guide to the Discovery and Synthesis of Trimethoprim Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP), a synthetic bacteriostatic antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its efficacy stems from its targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, which are fundamental for DNA synthesis and cellular replication.[3] By selectively targeting the bacterial DHFR enzyme over its human counterpart, trimethoprim disrupts bacterial growth and proliferation.[1] However, the emergence of trimethoprim-resistant bacterial strains has necessitated the development of novel analogs with improved potency, expanded spectra of activity, and the ability to overcome resistance mechanisms. This technical guide provides an in-depth exploration of the discovery and synthesis of trimethoprim analogs, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Core Concepts in Trimethoprim Analog Development

The development of trimethoprim analogs is primarily centered around the structure-activity relationship (SAR), which dictates how chemical modifications to the core trimethoprim structure influence its biological activity. The trimethoprim molecule consists of a 2,4-diaminopyrimidine (B92962) ring linked by a methylene (B1212753) bridge to a 3,4,5-trimethoxybenzyl ring. Key areas of modification include:

  • The Benzyl (B1604629) Ring: Alterations to the methoxy (B1213986) groups on the benzyl ring have been extensively explored. For instance, demethylation of the 4-methoxy group to a hydroxyl group allows for the introduction of various substituents, such as benzyloxy and phenyl ethanone (B97240) groups, which has been shown to increase antibacterial activity.

  • The Pyrimidine Ring: The 2,4-diaminopyrimidine moiety is crucial for the molecule's interaction with the DHFR active site. While modifications to this ring are less common, some studies have explored substitutions at the 4-NH2 group, though this has often resulted in decreased or loss of activity.

  • Bridging Linker: The methylene bridge connecting the two ring systems has been a target for modification. A significant advancement has been the incorporation of amide bonds in place of the methylene linker, which has been shown to increase the affinity of the analogs for DHFR.[4][5]

Synthesis of Trimethoprim Analogs: Methodologies and Protocols

A variety of synthetic strategies have been employed to generate diverse libraries of trimethoprim analogs. These range from classical organic synthesis techniques to modern solid-phase synthesis methodologies.

General Synthetic Route via Condensation

One common approach to synthesizing trimethoprim and its analogs involves the condensation of a substituted benzaldehyde (B42025) with a propanenitrile derivative, followed by reaction with guanidine.[6] This versatile method allows for the generation of a wide range of analogs by simply varying the starting aldehyde.[7]

Solid-Phase Synthesis of Amide-Containing Analogs

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of trimethoprim analogs, particularly those containing amide bonds.[1][7] This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding other building blocks in a stepwise fashion.

Experimental Protocol: Solid-Phase Synthesis of Trimethoprim Analogs with Amide Bonds [1][8]

This protocol outlines a general procedure for the synthesis of trimethoprim analogs containing an amide bond, a strategy that has been shown to enhance DHFR inhibition.

  • Resin Preparation: Start with a suitable solid support, such as 4-nitrophenyl Wang resin.

  • Attachment of First Building Block: The first amino acid or linker molecule is attached to the resin using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Deprotection: The protecting group (e.g., Fmoc) on the attached amino acid is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

  • Coupling of Subsequent Building Blocks: The next amino acid or carboxylic acid derivative (e.g., a substituted benzoic acid) is coupled to the deprotected amine on the resin-bound intermediate using coupling reagents.

  • Introduction of the Trimethoxybenzyl Moiety: A key step involves the coupling of a derivative of 3,4,5-trimethoxybenzoic acid to the growing chain.

  • Cleavage from Resin: Once the synthesis is complete, the analog is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by techniques such as high-performance liquid chromatography (HPLC) to yield the final trimethoprim analog.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation of Trimethoprim Analogs

The biological activity of newly synthesized trimethoprim analogs is assessed through a series of in vitro assays to determine their antibacterial efficacy and their ability to inhibit the target enzyme, DHFR.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][9]

Experimental Protocol: DHFR Inhibition Assay [1][3]

  • Reagent Preparation:

    • Prepare a 1X DHFR assay buffer (pH 7.5).

    • Prepare stock solutions of DHF and NADPH.

    • Dilute the recombinant human or bacterial DHFR enzyme in ice-cold assay buffer to the desired working concentration.

    • Prepare serial dilutions of the test compounds (trimethoprim analogs) and positive controls (e.g., methotrexate, trimethoprim).

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer, the DHFR enzyme, and the test compound or control.

    • Initiate the reaction by adding NADPH and DHF to each well.

    • Immediately measure the absorbance at 340 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance over time) for each reaction.

    • Determine the percent inhibition of DHFR activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a commonly used technique for determining the MIC.[11][12]

Experimental Protocol: Broth Microdilution MIC Assay [11][13]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterial strain in a suitable broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to a specific bacterial density (e.g., ~1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL) in the test medium.

  • Preparation of Antimicrobial Dilutions (in a 96-well microtiter plate):

    • Dispense broth medium into all wells of the plate.

    • Add a concentrated solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution of the compound across the plate by transferring an aliquot of the solution from one column to the next.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.

    • Include a growth control well containing only bacteria and medium.

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Quantitative Data and Structure-Activity Relationships

The following tables summarize the biological activity of representative trimethoprim analogs from various studies, highlighting the impact of different structural modifications.

Table 1: In Vitro Antibacterial Activity (MIC) of Selected Trimethoprim Analogs

CompoundModificationMIC (µM) vs. S. aureusMIC (µM) vs. E. coliReference
Trimethoprim (TMP)-22.755.1[11][14]
Analog 4bBenzyloxy group at 4-position5.04.0[11][14]
Schiff Base 3a-hSubstitution at 4-NH2 groupLittle to no activityLittle to no activity[11][14]

Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Selected Trimethoprim Analogs

CompoundModificationIC50 (µM) vs. human DHFRReference
Trimethoprim (TMP)-55.26[5][7]
Methotrexate (MTX)Reference Inhibitor0.08[5][7]
Analog 2Amide bond incorporation0.99[5][7]
Analog 3Amide bond incorporation0.72[5][7]
Analog 4Amide bond incorporation1.02[5][7]
Analog 5Amide bond incorporation15.94[5][7]
Analog 6Amide bond incorporation15.09[5][7]
Analog 9Amide bond incorporation56.05[15]
Analog 11Amide bond incorporation55.32[15]

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and the experimental processes is facilitated by visual diagrams. The following sections provide Graphviz diagrams for the folate biosynthesis pathway and key experimental workflows.

Folate Biosynthesis Pathway and Trimethoprim Inhibition

Trimethoprim and its analogs act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is crucial for the de novo synthesis of purines, thymidine, and certain amino acids.[13]

Folate_Pathway cluster_enzymes GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GCH1 Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis PABA p-Aminobenzoate (PABA) PABA->Dihydropteroate DHPS DHPS DHFR DHFR TMP Trimethoprim Analogs TMP->DHFR

Folate biosynthesis pathway and the site of inhibition by trimethoprim analogs.
General Workflow for Synthesis and Evaluation of Trimethoprim Analogs

The development of new trimethoprim analogs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Synthesis_Workflow Design Analog Design (SAR-based) Synthesis Chemical Synthesis (e.g., Solid-Phase) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification DHFR_Assay DHFR Inhibition Assay (IC50 Determination) Purification->DHFR_Assay MIC_Assay Antibacterial Susceptibility (MIC Determination) Purification->MIC_Assay Hit_Ident Hit Identification DHFR_Assay->Hit_Ident MIC_Assay->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Lead_Opt->Design

Workflow for the synthesis and evaluation of trimethoprim analogs.
Workflow for DHFR Inhibition Assay

This diagram illustrates the key steps involved in determining the inhibitory activity of trimethoprim analogs against the DHFR enzyme.

DHFR_Assay_Workflow Reagent_Prep Prepare Reagents (Buffer, Enzyme, Substrates, Analogs) Plate_Setup Set up 96-well Plate (Enzyme + Analog/Control) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add NADPH and DHF) Plate_Setup->Reaction_Start Measurement Measure Absorbance at 340 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates & Percent Inhibition Measurement->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Experimental workflow for the DHFR inhibition assay.

Conclusion and Future Perspectives

The development of trimethoprim analogs remains a critical area of research in the fight against antimicrobial resistance. By leveraging a deep understanding of the structure-activity relationships of the trimethoprim scaffold, researchers have successfully designed and synthesized novel compounds with enhanced potency and the ability to circumvent resistance mechanisms. The incorporation of amide bonds and targeted modifications to the benzyl ring are promising strategies that have yielded analogs with significantly improved DHFR inhibitory activity.[5][15] Future efforts will likely focus on further optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, as well as exploring novel chemical scaffolds that can effectively inhibit DHFR through different binding modes. The systematic approach of synthesis, biological evaluation, and structural optimization outlined in this guide will continue to be instrumental in the discovery of the next generation of DHFR inhibitors.

References

The Theoretical Mechanism of Trimethoprim Propanoic Acid: An Immunochemical Hapten Derived from a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the theoretical mechanism of action of trimethoprim (B1683648) propanoic acid. While the parent compound, trimethoprim, is a well-established antibacterial agent, current scientific literature indicates that trimethoprim propanoic acid primarily functions as a hapten for immunochemical applications rather than a direct antimicrobial. This document will first elucidate the established mechanism of trimethoprim and then discuss the role and implications of the propanoic acid modification.

The Core Mechanism of Action: Trimethoprim's Inhibition of Dihydrofolate Reductase

Trimethoprim's antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This pathway is critical for the synthesis of tetrahydrofolate (THF), a vital cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.

The mechanism unfolds as follows:

  • Competitive Inhibition: Trimethoprim competes with the natural substrate, dihydrofolate (DHF), for the active site of the bacterial DHFR enzyme.

  • Enzyme Binding: Due to its structural similarity to a portion of the DHF molecule, trimethoprim binds tightly to the active site of bacterial DHFR. This binding is significantly stronger to the bacterial enzyme than to its mammalian counterpart, accounting for its selective toxicity.

  • Blockade of Tetrahydrofolate Synthesis: The binding of trimethoprim to DHFR blocks the reduction of DHF to THF.

  • Depletion of Essential Precursors: The resulting deficiency in THF leads to a halt in the synthesis of thymidine, purines, and essential amino acids.

  • Inhibition of Bacterial Growth: Without these essential building blocks, bacteria are unable to synthesize new DNA and proteins, leading to the cessation of growth and, ultimately, cell death.

Trimethoprim_Mechanism DHF Dihydrofolate (DHF) DHFR Bacterial Dihydrofolate Reductase (DHFR) DHF->DHFR Binds to THF Tetrahydrofolate (THF) Biosynthesis Purine, Thymidine & Amino Acid Synthesis THF->Biosynthesis Essential cofactor for DHFR->THF TMP Trimethoprim TMP->DHFR Competitively binds to and inhibits DNA_RNA_Protein DNA, RNA & Protein Synthesis Biosynthesis->DNA_RNA_Protein Precursors for Growth_Inhibition Inhibition of Bacterial Growth

Figure 1. Signaling pathway of Trimethoprim's inhibitory action on bacterial growth.

This compound: A Hapten for Immunochemical Detection

The available scientific literature and commercial product descriptions identify this compound as a hapten. A hapten is a small molecule that, on its own, does not elicit an immune response. However, when conjugated to a larger carrier molecule, such as a protein (e.g., bovine serum albumin, BSA), it becomes immunogenic, capable of inducing the production of antibodies that specifically recognize the hapten.

The propanoic acid moiety provides a carboxylic acid functional group that is not present in the parent trimethoprim molecule. This functional group is crucial for its role as a hapten, as it provides a convenient point of attachment for covalent linkage to carrier proteins, a process essential for immunization and the development of immunoassays.

Hapten_Conjugation_Workflow TMP_PA This compound (Hapten) Conjugation Covalent Conjugation TMP_PA->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunogen Immunogen (TMP-PA-Protein Conjugate) Conjugation->Immunogen Immunization Immunization Immunogen->Immunization Antibody_Production Production of Specific Antibodies Immunization->Antibody_Production

Figure 2. Experimental workflow for hapten conjugation and antibody production.

Theoretical Considerations on the Antimicrobial Activity of this compound

While there is a lack of published data on the direct antimicrobial activity of this compound, we can speculate on how the addition of the propanoic acid group might influence its interaction with bacterial DHFR based on established structure-activity relationships of trimethoprim analogs.

  • Potential for Reduced Activity: The active site of DHFR is a well-defined pocket. The addition of a bulky and charged propanoic acid group to the trimethoprim core could introduce steric hindrance, potentially preventing the molecule from fitting optimally into the active site. This would likely lead to a significant reduction in binding affinity and, consequently, a decrease in or loss of antimicrobial activity compared to the parent trimethoprim.

  • Altered Physicochemical Properties: The introduction of a carboxylic acid group would increase the polarity and negative charge (at physiological pH) of the molecule. This could impact its ability to cross the bacterial cell wall and membrane to reach its intracellular target, DHFR.

It is important to emphasize that these are theoretical considerations. Without experimental data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, the direct antimicrobial efficacy of this compound remains unconfirmed and is likely to be negligible.

Experimental Protocols

As the primary role of this compound is in immunochemical methods, the relevant experimental protocols would involve its conjugation to carrier proteins and its use in immunoassays.

General Protocol for Hapten-Carrier Conjugation (Carbodiimide Method)
  • Activation of Carboxylic Acid: Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group, forming an NHS ester. The reaction is typically carried out at room temperature for several hours.

  • Conjugation to Carrier Protein: Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated hapten solution to the protein solution dropwise while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

General Protocol for Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat microtiter plate wells with a coating antigen (e.g., trimethoprim conjugated to a different carrier protein than that used for immunization). Incubate and then wash.

  • Blocking: Block unoccupied sites in the wells with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. Incubate and then wash.

  • Competition: Add a mixture of a standard solution (or sample) containing free trimethoprim and a limited amount of specific anti-trimethoprim antibody to the wells. Incubate, allowing the free trimethoprim and the coated trimethoprim to compete for binding to the antibody. Wash.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. Incubate and then wash.

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of free trimethoprim in the sample.

Quantitative Data

Currently, there is no publicly available quantitative data, such as MIC or IC50 values, to assess the antimicrobial activity of this compound. The relevant quantitative data for this compound would relate to its performance in immunoassays, such as the IC50 value for the displacement of a tracer in a competitive ELISA, which reflects the sensitivity of the assay for trimethoprim.

Compound Parameter Value Organism/System
This compoundAntimicrobial Activity (MIC, IC50)Data not availableNot applicable
This compoundImmunoassay Performance (e.g., ELISA IC50)Dependent on specific assay developmentImmunoassay

Conclusion

Methodological & Application

Application Note: HPLC Analysis of Trimethoprim Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethoprim (B1683648) is a synthetic antibacterial agent, often used in combination with sulfamethoxazole (B1682508), to treat a variety of bacterial infections. The control of impurities in pharmaceutical active ingredients is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential impurities in trimethoprim, based on the United States Pharmacopeia (USP) monograph. Additionally, protocols for forced degradation studies are provided to demonstrate the stability-indicating nature of the method.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of trimethoprim.

Experimental Protocols

HPLC Method for Impurity Determination (Based on USP 38)

This protocol outlines the chromatographic conditions for the analysis of trimethoprim and its impurities.

1.1. Materials and Reagents

1.2. Chromatographic Conditions

ParameterValue
Instrument UltiMate 3000 LC System or equivalent
Column Acclaim 120 C18 (4.6 x 250 mm, 5 µm)
Mobile Phase 10mM Sodium perchlorate (pH 3.6 with phosphoric acid) and Methanol (7:3)
Separation Mode Isocratic
Flow Rate 1.3 mL/min
Column Temperature 25˚C
Detector Wavelength UV at 280 nm
Injection Volume 20 µL
Run Time 55 minutes

1.3. Solution Preparation

  • Buffer Solution: Prepare a 10 mM sodium perchlorate solution in water and adjust the pH to 3.6 with phosphoric acid.[1][2]

  • Mobile Phase: Prepare a filtered and degassed mixture of the Buffer solution and Methanol in a 7:3 ratio.[1][2]

  • Test Solution: Accurately weigh and transfer about 25 mg of Trimethoprim into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][2]

  • Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and Diaveridine in the mobile phase to obtain a solution with concentrations of approximately 10 µg/mL and 5 µg/mL, respectively.[1][2]

1.4. System Suitability

The system is deemed suitable for use if the following criteria are met:

  • The resolution between the trimethoprim and diaveridine peaks is not less than 2.5.[1][2]

  • The relative standard deviation for replicate injections of the resolution solution is not more than 2.0%.[2]

1.5. Data Analysis

The percentage of each impurity in the portion of Trimethoprim taken is calculated using the formula: 100 * (Fri / [Σ(Fri) + FrT]) where:

  • F is the relative response factor (0.5 for peaks with relative retention times of 0.9, 2.3, 2.7, or 10.3, and 1.0 for all other peaks).[2]

  • ri is the peak response for each impurity.[2]

  • rT is the peak response for trimethoprim.[2]

Acceptance Criteria:

  • Not more than 0.1% of any individual impurity is found.[2]

  • Not more than 0.2% of total impurities is found.[2]

Forced Degradation Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.

2.1. Sample Preparation

Prepare suspensions of Trimethoprim (e.g., 8 mg/mL) in an appropriate vehicle.[3]

2.2. Stress Conditions

Forced degradation can be performed by mixing 0.5 mL of the trimethoprim suspension with 0.5 mL of the following stress agents:[3]

  • Acid Hydrolysis: 1 M Hydrochloric acid

  • Base Hydrolysis: 1 M Sodium hydroxide

  • Oxidative Degradation: 30% Hydrogen peroxide

  • Thermal Degradation: Water at 60°C

The solutions are typically stored for a defined period, for example, 3 hours at 60°C, before being analyzed by HPLC.[3]

2.3. Analysis

Analyze the stressed samples using the HPLC method described in section 1. The method is considered stability-indicating if no peak overlap is observed between trimethoprim and any degradation products, impurities, or excipients.[3]

Data Presentation

Table 1: System Suitability Results for USP Method

ParameterUSP CriteriaObtained Results
Resolution between Trimethoprim and DiaveridineNLT 2.52.97[1]

Table 2: Summary of a Validated RP-HPLC Method for Trimethoprim and its Impurities

ParameterDetails
Column Kromasil 100-5-C18 (4.0 x 250 mm, 5.0 µm)
Mobile Phase Solvent A: 0.08% orthophosphoric acid in waterSolvent B: Acetonitrile and Methanol (80:20 v/v)
Elution Gradient
Flow Rate 0.8 mL/min
Detector Photodiode Array (PDA) at 210 nm
Sample Concentration Trimethoprim: 0.32 mg/mL
LOQ for Impurities 0.00032 mg/mL
Validation Range 0.1% to 1.0% of test concentration

This data is from a study on the simultaneous determination of sulfamethoxazole and trimethoprim impurities.[4]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Trimethoprim Sample Dilute_Sample Dissolve & Dilute in Mobile Phase Sample->Dilute_Sample Standard Prepare Resolution Solution (Trimethoprim & Diaveridine) Dilute_Standard Dissolve & Dilute in Mobile Phase Standard->Dilute_Standard Inject_Sample Inject Test Solution Dilute_Sample->Inject_Sample Inject_Standard Inject Resolution Solution Dilute_Standard->Inject_Standard HPLC HPLC System (C18 Column, UV 280nm) Acquire Record Chromatograms HPLC->Acquire Inject_Standard->HPLC Inject_Sample->HPLC System_Suitability System Suitability Check (Resolution > 2.5) Acquire->System_Suitability From Resolution Solution Calculate Calculate Impurity Percentage Acquire->Calculate From Test Solution System_Suitability->Calculate If Passed Report Generate Report Calculate->Report

Caption: Experimental workflow for the HPLC analysis of trimethoprim impurities.

Forced_Degradation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_conclusion Conclusion TMP Trimethoprim Sample Acid Acid Hydrolysis (1M HCl, 60°C) TMP->Acid Base Base Hydrolysis (1M NaOH, 60°C) TMP->Base Oxidation Oxidation (30% H2O2, 60°C) TMP->Oxidation Thermal Thermal (Water, 60°C) TMP->Thermal HPLC Analyze by Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Peak_Purity Evaluate Peak Purity & Resolution HPLC->Peak_Purity Conclusion Method is Stability-Indicating Peak_Purity->Conclusion If no peak overlap

References

Application Notes and Protocols for Spectroscopic Characterization of Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic characterization of trimethoprim (B1683648) (TMP) and its derivatives. The described techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are fundamental for the structural elucidation, quantification, and purity assessment of these compounds in research and drug development settings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative analysis of trimethoprim and its derivatives, relying on the absorption of ultraviolet and visible light by the aromatic rings within their structures.

Application Note

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of trimethoprim derivatives in solution. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis and can be influenced by the solvent and the specific functional groups present on the derivative. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1] This technique is widely used for routine quality control, dissolution studies, and determination of drug content in pharmaceutical formulations.[2][3][4]

Quantitative Data
CompoundSolventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)
TrimethoprimMethanol (B129727)28510 - 600.9999[2]
TrimethoprimMethanol: 0.1 N NaOH (80:20 v/v)~271--[4]
Trimethoprim-BCG complex10% N,N-dimethylacetamide in methanol4181 - 35>0.99[5]
Trimethoprim-DNFB complexAcetone380, 500-60020 - 90>0.99[6]
Experimental Protocol: UV-Vis Spectrophotometric Analysis

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[1]

2. Reagents and Solvents:

  • Reference standard of the trimethoprim derivative.

  • Methanol (AR grade).[2]

  • Acetonitrile (B52724) (AR grade).

  • Distilled water.

  • Diluent: A 1:1 mixture of methanol and acetonitrile can be used.[1]

3. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of the trimethoprim derivative reference standard.[1]

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and make up the volume with the chosen diluent to obtain a standard stock solution of 1000 µg/mL.[1]

4. Determination of λmax:

  • From the standard stock solution, prepare a dilute solution (e.g., 10 µg/mL).

  • Scan the solution over the UV range (e.g., 200-400 nm) using the diluent as a blank.[7]

  • The wavelength at which maximum absorbance occurs is the λmax. For trimethoprim in methanol, the λmax is approximately 285 nm.[2][7]

5. Preparation of Calibration Curve:

  • From the standard stock solution, prepare a series of dilutions to cover the expected concentration range of the sample.[2]

  • Measure the absorbance of each dilution at the determined λmax against the blank.[1]

  • Plot a graph of absorbance versus concentration to generate a calibration curve.

6. Sample Analysis:

  • Prepare the sample solution in the same diluent, ensuring the concentration falls within the range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of the trimethoprim derivative in the sample from the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the qualitative analysis of trimethoprim derivatives, providing information about the functional groups present in the molecule.

Application Note

FT-IR spectroscopy is used to identify trimethoprim and its derivatives by analyzing their unique patterns of infrared absorption.[8] The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of infrared intensity versus wavenumber, which provides a molecular fingerprint of the sample. This method is invaluable for confirming the synthesis of new derivatives, identifying impurities, and studying drug-excipient interactions.[9][10]

Characteristic FT-IR Peaks for Trimethoprim
Wavenumber (cm⁻¹)AssignmentReference
3470, 3318N-H stretching vibrations of the amino groups[9]
3125Aromatic C-H stretch[9]
2957, 2925C-H stretching in CH-Cl and CH₂[11]
1653N-H bending vibration of the amino group and benzene (B151609) ring[9]
1656, 1654C=O stretching in glutamate (B1630785) salts of trimethoprim[12]
1427CH₂ bending[11]
1354C-H bending in CH-Cl[11]
1122C-O bond[11]
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

1. Instrumentation:

  • FT-IR spectrometer.

2. Reagents:

  • Potassium bromide (KBr), IR grade, finely ground and dried.

  • Sample (trimethoprim derivative).

3. Sample Preparation:

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar.

  • The mixture should be a fine, homogeneous powder.

  • Place a small amount of the powder into a pellet-forming die.

  • Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

4. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[13]

  • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

5. Data Analysis:

  • Identify the characteristic absorption bands and compare them with the known spectra of trimethoprim or related compounds to confirm the identity and functional groups of the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of trimethoprim derivatives, providing detailed information about the carbon-hydrogen framework of the molecule.

Application Note

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structure determination of newly synthesized trimethoprim derivatives.[8][14] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the different types of carbon atoms in the molecule. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further aiding in the complete structural assignment.

Characteristic ¹H NMR Chemical Shifts for Trimethoprim (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentMultiplicity
7.53Pyrimidine-HSinglet[15][16]
6.56Aromatic-HSinglet[15]
6.14, 5.76NH₂Singlet[15][16]
3.73, 3.62OCH₃Singlet[15][16]
3.53CH₂Singlet[15][16]
Experimental Protocol: NMR Spectroscopic Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[16]

2. Reagents and Solvents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent).

3. Sample Preparation:

  • Dissolve 5-10 mg of the trimethoprim derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[16][17]

  • Ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

4. Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.[18]

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.[18]

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.[17]

5. Data Processing and Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of trimethoprim derivatives, as well as for identifying metabolites.

Application Note

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the analysis of trimethoprim derivatives.[19][20] It provides the exact molecular weight of the compound, which is crucial for confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information.[21] LC-MS/MS is widely used for the quantification of trimethoprim and its metabolites in complex biological matrices such as plasma and urine.[20][22]

Mass Spectral Data for Trimethoprim and its Metabolites
CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
TrimethoprimESI+291230, 123[21]
N₄-acetyl-sulfamethoxazoleESI+--[22]
α-hydroxy-trimethoprimESI+--[22]
Trimethoprim Metabolites in LettuceESI+Various-[23][24]
Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[20][22]

2. Reagents and Solvents:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid.

  • Internal standard (e.g., isotopically labeled trimethoprim).[20]

3. Sample Preparation (from plasma):

  • To a small volume of plasma (e.g., 10 µL), add a protein precipitation agent like acetonitrile containing the internal standard.[20]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[20]

  • Dilute the supernatant with an appropriate mobile phase before injection.[20]

4. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C8 or C18).[20]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[20]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[21]

  • MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[22]

5. Data Analysis:

  • Quantify the trimethoprim derivative by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

  • For structural confirmation, analyze the full scan mass spectrum and the MS/MS fragmentation pattern.

Mandatory Visualizations

Metabolic Pathway of Trimethoprim

metabolic_pathway Trimethoprim Trimethoprim Metabolite1 1-Oxide Derivative Trimethoprim->Metabolite1 N-Oxidation Metabolite2 3-Oxide Derivative Trimethoprim->Metabolite2 N-Oxidation Metabolite3 3'-Hydroxy Derivative Trimethoprim->Metabolite3 O-Demethylation (Hydroxylation) Metabolite4 4'-Hydroxy Derivative Trimethoprim->Metabolite4 O-Demethylation (Hydroxylation) Metabolite5 α-Hydroxy Derivative Trimethoprim->Metabolite5 Hydroxylation

Caption: Metabolic pathway of Trimethoprim.

Experimental Workflow for Characterizing Trimethoprim Derivatives

experimental_workflow Synthesis Synthesis of Trimethoprim Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, Quantification) Purification->UV_Vis FT_IR FT-IR Spectroscopy (Functional Group Identification) Purification->FT_IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS Data_Analysis Data Interpretation and Structural Confirmation UV_Vis->Data_Analysis FT_IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Reporting Application Note and Protocol Generation Data_Analysis->Reporting

Caption: Workflow for characterizing trimethoprim derivatives.

References

Application Notes and Protocols for the Synthesis of Trimethoprim Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various trimethoprim (B1683648) (TMP) metal complexes. The information is intended to guide researchers in the preparation and characterization of these compounds, which are of growing interest due to their potential as therapeutic agents.

Introduction

Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a widely used antibiotic. The coordination of TMP with metal ions can significantly alter its biological activity, leading to the development of new compounds with enhanced antimicrobial or even anticancer properties. This document outlines a generalized procedure for the synthesis of trimethoprim metal complexes and provides specific examples with various transition metals.

General Experimental Protocol

The synthesis of trimethoprim metal complexes typically involves the reaction of a trimethoprim solution with a solution of a corresponding metal salt in a suitable solvent. The following is a general procedure that can be adapted for the synthesis of various trimethoprim metal complexes.

Materials:

  • Trimethoprim (TMP)

  • Metal salts (e.g., CrCl₃, MnCl₂·4H₂O, FeCl₃, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O, HgCl₂, AuCl₃, RuCl₃, IrCl₃)

  • Solvents: Ethanol (B145695), Methanol, Distilled or Deionized Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory glassware (beakers, flasks, condensers, etc.)

  • Heating and stirring apparatus (hot plate with magnetic stirrer)

  • Filtration apparatus (Buchner funnel, filter paper)

  • Drying apparatus (vacuum desiccator)

Procedure:

  • Preparation of Ligand Solution: Dissolve the required amount of trimethoprim in a suitable solvent, such as hot ethanol or methanol. The concentration will depend on the specific complex being synthesized.

  • Preparation of Metal Salt Solution: Dissolve the appropriate metal salt in a suitable solvent, which is often distilled water or ethanol.

  • Reaction: Slowly add the metal salt solution to the trimethoprim solution with constant stirring. The molar ratio of metal to ligand can vary, with 1:1 and 1:2 ratios being common.[1][2]

  • Reflux: The reaction mixture is typically heated under reflux for a specified period, ranging from 45 minutes to several hours, to ensure the completion of the reaction.[1][3]

  • Precipitation and Isolation: After reflux, the reaction mixture is cooled to room temperature and may be left to stand overnight to allow for the precipitation of the complex. The resulting precipitate is then collected by filtration.[1][3]

  • Washing: The isolated complex is washed with appropriate solvents (e.g., a mixture of ethanol and water) to remove any unreacted starting materials.[1][3]

  • Drying: The purified complex is dried under vacuum over a desiccant such as anhydrous calcium chloride.[1][3]

Experimental Workflow

The general workflow for the synthesis of trimethoprim metal complexes can be visualized as follows:

experimental_workflow Experimental Workflow for Trimethoprim Metal Complex Synthesis cluster_prep Preparation of Reactants cluster_reaction Synthesis cluster_purification Isolation and Purification cluster_analysis Characterization prep_ligand Dissolve Trimethoprim in Hot Ethanol mix Mix Ligand and Metal Salt Solutions (e.g., 1:1 molar ratio) prep_ligand->mix prep_metal Dissolve Metal Salt in Distilled Water/Ethanol prep_metal->mix reflux Reflux Reaction Mixture (e.g., for 45 minutes) mix->reflux cool Cool and Precipitate (overnight) reflux->cool filtrate Filter the Precipitate cool->filtrate wash Wash with Ethanol/Water filtrate->wash dry Dry under Vacuum wash->dry analysis Spectroscopic & Analytical Characterization (IR, UV-Vis, Elemental Analysis, etc.) dry->analysis

Caption: General experimental workflow for the synthesis of trimethoprim metal complexes.

Quantitative Data Summary

The following tables summarize the physicochemical and spectroscopic data for a selection of trimethoprim metal complexes.

Table 1: Physicochemical Properties of Trimethoprim Metal Complexes

Complex FormulaColorMelting Point (°C)
[Cr(TMP)Cl₂(OH)H₂O]Grey>300
[Mn(TMP)₂Cl₂]Buff>300
[Fe(TMP)Cl₂(OH)H₂O]Brown>300
[Co(TMP)₂Cl₂]·3H₂OViolet>300
[Ni(TMP)₂Cl₂]·H₂OGreen>300
[Cu(TMP)₂Cl₂]·H₂OPale Green>300
[Zn(TMP)₂Cl₂]White>300
[Cd(TMP)Cl₂(H₂O)₂]White>300
[Hg(TMP)Cl₂]White>300
[Au(TMP)₂Cl₂]ClYellow140 (decomp.)
[Ru(TMP)₂Cl₂]ClBrown177 (decomp.)
[Ir(TMP)₂Cl₂]ClPale Yellow197 (decomp.)

Data compiled from multiple sources.[1][4]

Table 2: Elemental Analysis Data for Selected Trimethoprim Metal Complexes

Complex Formula%C (Calc./Found)%H (Calc./Found)%N (Calc./Found)%M (Calc./Found)
[Cr(TMP)Cl₂(OH)H₂O]36.30 / 36.804.14 / 4.0012.10 / 12.0011.24 / 11.00
[Mn(TMP)₂Cl₂]47.59 / 47.004.84 / 4.9015.86 / 15.907.78 / 7.50
[Fe(TMP)Cl₂(OH)H₂O]35.98 / 36.004.08 / 4.1011.99 / 12.0011.95 / 12.00
[Co(TMP)₂Cl₂]·3H₂O43.42 / 43.505.46 / 5.5014.47 / 14.507.61 / 7.50
[Ni(TMP)₂Cl₂]·H₂O44.83 / 44.905.11 / 5.0014.94 / 15.007.82 / 7.90
[Cu(TMP)₂Cl₂]·H₂O44.54 / 44.505.07 / 5.1014.84 / 14.908.41 / 8.50
[Zn(TMP)₂Cl₂]47.52 / 47.604.81 / 4.9015.88 / 15.909.25 / 9.30
[Cd(TMP)Cl₂(H₂O)₂]32.79 / 32.804.32 / 4.4010.92 / 11.0021.92 / 22.00
[Hg(TMP)Cl₂]29.90 / 30.003.20 / 3.109.96 / 10.0035.68 / 35.50

Data sourced from Masoud et al. (2019).[1]

Table 3: Key Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Data for Selected Trimethoprim Metal Complexes

ComplexKey IR Bands (cm⁻¹) ν(M-N)UV-Vis λₘₐₓ (nm)
[Cr(TMP)Cl₂(OH)H₂O]507370, 476, 625
[Mn(TMP)₂Cl₂]510363, 416, 444
[Fe(TMP)Cl₂(OH)H₂O]512370, 480, 641
[Co(TMP)₂Cl₂]·3H₂O510370, 493, 588
[Ni(TMP)₂Cl₂]·H₂O512381, 480, 625
[Cu(TMP)₂Cl₂]·H₂O510260, 410, 720
[Zn(TMP)₂Cl₂]512277, 357
[Cd(TMP)Cl₂(H₂O)₂]510277, 363
[Hg(TMP)Cl₂]515277, 370

Data sourced from Masoud et al. (2019).[1]

Characterization Methods

A variety of analytical techniques are employed to confirm the successful synthesis and elucidate the structure of the trimethoprim metal complexes.

  • Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed formula of the complex.

  • Infrared (IR) Spectroscopy: Used to identify the coordination sites of the trimethoprim ligand with the metal ion. Shifts in the characteristic vibrational frequencies of the amino (-NH₂) and pyrimidine (B1678525) ring groups of trimethoprim upon complexation provide evidence of coordination. The appearance of new bands in the far-IR region can be attributed to metal-ligand vibrations (M-N).

  • UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining the geometry of the complex.

  • Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in the metal center, which in turn provides information about the oxidation state and the geometry of the complex.

  • Molar Conductance Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent, which helps in formulating the structure of the complex.

  • Thermal Analysis (TGA/DTA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice water molecules.

Signaling Pathway Diagram (Hypothetical)

While the precise signaling pathways affected by all trimethoprim metal complexes are a subject of ongoing research, a hypothetical pathway illustrating the potential mechanism of action for their antimicrobial activity is presented below. This diagram illustrates the inhibition of dihydrofolate reductase, a key enzyme in the folate synthesis pathway, which is essential for bacterial DNA synthesis.

signaling_pathway Hypothetical Signaling Pathway for Antimicrobial Action TMP_Metal Trimethoprim-Metal Complex DHFR Dihydrofolate Reductase (DHFR) TMP_Metal->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Nucleotide Synthesis THF->Nucleotide DNA Bacterial DNA Synthesis Nucleotide->DNA CellDeath Bacterial Cell Growth Inhibition / Death DNA->CellDeath Required For

Caption: Hypothetical pathway of antimicrobial action of Trimethoprim-Metal Complexes.

Conclusion

The synthesis of trimethoprim metal complexes offers a promising avenue for the development of novel therapeutic agents. The protocols and data presented in this document provide a foundational resource for researchers in this field. Further studies are encouraged to explore the synthesis of new complexes and to fully elucidate their biological mechanisms of action.

References

Application of Trimethoprim Analogs in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. It functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA synthesis and cell growth.[1][4] Consequently, the inhibition of DHFR leads to a bacteriostatic effect. Trimethoprim is often used in combination with sulfamethoxazole (B1682508) (SMX), which targets an earlier enzyme in the same pathway, dihydropteroate (B1496061) synthetase (DHPS), resulting in a synergistic bactericidal effect.[1][4]

The emergence of microbial resistance to existing antibiotics, including trimethoprim, poses a significant threat to global health.[5][6][7] Key mechanisms of resistance include mutations in the dfr gene leading to a modified DHFR enzyme with reduced affinity for the drug, overexpression of DHFR, and acquisition of plasmid-encoded resistant DHFR genes.[5][8][9] To combat this growing problem, researchers are actively developing novel trimethoprim analogs with improved efficacy against resistant strains and potentially broader spectrums of activity.[3][10][11] These analogs often feature modifications to the trimethoxybenzyl ring or the pyrimidine (B1678525) moiety to enhance binding to the target enzyme, overcome resistance mechanisms, or improve pharmacokinetic properties.[11][12]

These application notes provide a comprehensive overview of the methodologies and protocols used to evaluate the antimicrobial potential of novel trimethoprim analogs.

Signaling Pathway: Folic Acid Biosynthesis

The primary target of trimethoprim and its analogs is the folic acid biosynthesis pathway in bacteria. Understanding this pathway is crucial for interpreting the mechanism of action of these antimicrobial agents.

Folic_Acid_Pathway cluster_0 cluster_1 Inhibitors PABA p-Aminobenzoic acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthetase (DHPS) DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Purines Purines THF->Purines Thymidine Thymidine THF->Thymidine AminoAcids Amino Acids THF->AminoAcids DNA DNA Synthesis Purines->DNA Thymidine->DNA SMX Sulfamethoxazole (SMX) SMX->DHP TMP Trimethoprim (TMP) & Analogs TMP->THF

Caption: Folic acid biosynthesis pathway and points of inhibition.

Data Presentation: Antimicrobial Activity and DHFR Inhibition

The following tables summarize quantitative data from various studies on trimethoprim analogs, providing a clear comparison of their activities.

Table 1: Minimum Inhibitory Concentrations (MIC) of Trimethoprim Analogs against various bacterial strains.

CompoundS. aureus (μM)E. coli (μM)P. aeruginosaReference
Trimethoprim (TMP)22.755.1Resistant[11]
Benzyloxy derivative 4b5.04.0Not specified[11]
Compound 1aSimilar to TMPSimilar to TMPResistant[1]
Compound 1bSimilar to TMPSimilar to TMPResistant[1]
Mono-adduct 4c-In micromolar rangeResistant[4]
Mono-adduct 4f-In micromolar rangeResistant[4]
Mono-adduct 4h-In micromolar rangeResistant[4]

Note: "-" indicates data not available in the cited source.

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Trimethoprim Analogs.

CompoundIC50 (μM) against human DHFRReference
Trimethoprim (TMP)55.26[2]
Methotrexate (B535133) (MTX)0.08[2]
Analog 121.78[2]
Analog 20.99[2]
Analog 30.72[2]
Analog 41.02[2]
Analog 515.94[2]
Analog 615.09[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel trimethoprim analogs.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

MIC_Workflow prep Prepare bacterial inoculum (0.5 McFarland standard) serial_dil Perform serial dilutions of trimethoprim analog in a 96-well microtiter plate prep->serial_dil inoculate Inoculate each well with the bacterial suspension serial_dil->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read results visually or with a microplate reader (OD600) incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Test trimethoprim analog

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Prepare a stock solution of the trimethoprim analog in a suitable solvent (e.g., DMSO).

    • Perform twofold serial dilutions of the analog in CAMHB across the rows of a 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the analog that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Experimental Workflow:

DHFR_Workflow prep_reagents Prepare assay buffer, DHFR enzyme, NADPH, and DHF substrate add_inhibitor Add serial dilutions of trimethoprim analog to a 96-well plate prep_reagents->add_inhibitor add_enzyme Add DHFR enzyme and NADPH to each well and pre-incubate add_inhibitor->add_enzyme start_reaction Initiate the reaction by adding DHF substrate add_enzyme->start_reaction measure Measure the decrease in absorbance at 340 nm kinetically start_reaction->measure calculate Calculate the rate of reaction and determine the IC50 value measure->calculate

Caption: Workflow for the in vitro DHFR inhibition assay.

Materials:

  • Recombinant DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Test trimethoprim analog

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test analog, NADPH, and DHF in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, serial dilutions of the test analog (or a known inhibitor like methotrexate for a positive control), and the DHFR enzyme.

    • Add NADPH to each well.

  • Reaction Initiation:

    • Initiate the reaction by adding the DHF substrate to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of trimethoprim analogs on mammalian cell lines, such as HepG2 (human liver cancer cell line) and L-929 (mouse fibroblast cell line), to evaluate their safety profile.

Experimental Workflow:

Cytotoxicity_Workflow seed_cells Seed HepG2 or L-929 cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with serial dilutions of the trimethoprim analog seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well and incubate for 1-4 hours incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize measure_abs Measure absorbance at the appropriate wavelength (e.g., 570 nm) solubilize->measure_abs calculate_viability Calculate cell viability and determine the CC50 value measure_abs->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • HepG2 or L-929 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test trimethoprim analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the trimethoprim analog. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.

Protocol 4: Synergy Testing (Checkerboard Assay)

This method is used to evaluate the interaction between a trimethoprim analog and another antimicrobial agent (e.g., sulfamethoxazole or colistin).

Experimental Workflow:

Synergy_Workflow prep_dilutions Prepare serial dilutions of Drug A (horizontally) and Drug B (vertically) in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine the MIC of each drug alone and in combination incubate->read_mic calculate_fic Calculate the Fractional Inhibitory Concentration (FIC) index read_mic->calculate_fic interpret Interpret the results: Synergy, Additivity, Indifference, or Antagonism calculate_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Procedure:

  • Perform serial dilutions of the trimethoprim analog along the x-axis and the second drug along the y-axis of a 96-well plate.

  • Inoculate the plate with the test organism as described in the MIC protocol.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Protocol 5: Biofilm Eradication Assay

This protocol assesses the ability of trimethoprim analogs to eradicate pre-formed bacterial biofilms.

Experimental Workflow:

Biofilm_Workflow grow_biofilm Grow bacterial biofilm in a 96-well plate for 24-48 hours wash_biofilm Wash the biofilm to remove planktonic cells grow_biofilm->wash_biofilm treat_biofilm Treat the biofilm with different concentrations of the trimethoprim analog wash_biofilm->treat_biofilm incubate Incubate for a specified period treat_biofilm->incubate quantify Quantify the remaining biofilm (e.g., Crystal Violet staining or Colony Forming Unit counting) incubate->quantify

Caption: Workflow for the biofilm eradication assay.

Procedure:

  • Grow bacterial biofilms in a 96-well plate.

  • After the incubation period, remove the planktonic cells by washing the wells with a sterile buffer.

  • Add fresh medium containing different concentrations of the trimethoprim analog to the wells.

  • Incubate for a further period.

  • Quantify the remaining viable bacteria in the biofilm. This can be done by disrupting the biofilm, serially diluting, and plating to determine the Colony Forming Units (CFU), or by staining the biofilm biomass with crystal violet and measuring the absorbance.

Conclusion

The development of novel trimethoprim analogs is a crucial strategy in the fight against antimicrobial resistance. The protocols and application notes provided here offer a comprehensive framework for the systematic evaluation of these new compounds. By assessing their antimicrobial activity, mechanism of action, cytotoxicity, and potential for synergistic interactions, researchers can identify promising candidates for further preclinical and clinical development. A logical approach to these studies is essential for efficiently advancing the most effective and safest compounds.

Logical Relationship Diagram:

Research_Logic synthesis Synthesis of Novel Trimethoprim Analogs mic MIC Determination (Antibacterial Activity) synthesis->mic dhfr DHFR Inhibition Assay (Mechanism of Action) mic->dhfr synergy Synergy Testing (e.g., with SMX) mic->synergy cytotoxicity Cytotoxicity Assay (Safety Profile) mic->cytotoxicity biofilm Biofilm Eradication Assay (Anti-biofilm Activity) mic->biofilm in_vivo In Vivo Efficacy Studies (Preclinical Evaluation) dhfr->in_vivo synergy->in_vivo cytotoxicity->in_vivo biofilm->in_vivo

Caption: Logical workflow for the evaluation of new trimethoprim analogs.

References

Application Note: Structural Identification of Trimethoprim Propanoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and structural elucidation of trimethoprim (B1683648) propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The note outlines the necessary steps for sample preparation, NMR data acquisition (¹H and ¹³C), and spectral interpretation. Predicted NMR data for trimethoprim propanoic acid is presented in a clear, tabular format to facilitate comparison. Additionally, a comprehensive experimental workflow is visualized using a Graphviz diagram.

Introduction

Trimethoprim is a synthetic antibacterial agent, widely used in the treatment of various bacterial infections. It functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids in bacteria.[1][2] Chemical modification of the trimethoprim structure can lead to derivatives with altered physicochemical properties, such as solubility and bioavailability, or novel biological activities.[3][4] One such potential derivative is this compound, where a propanoic acid moiety is covalently attached to the trimethoprim core, likely via an amide linkage to one of the amino groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules.[5] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be determined. This application note details the use of NMR spectroscopy to confirm the successful synthesis and verify the structure of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of trimethoprim and the expected influence of an N-acylation with a propanoic acid group on one of the amino groups of the pyrimidine (B1678525) ring.[1][6][7][8] The propanoic acid moiety is predicted to be attached to the more sterically accessible amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HAmide N-H
~7.60Singlet1HPyrimidine C6-H
~6.60Singlet2HBenzene C2'-H, C6'-H
~6.20Singlet (broad)2HAmino (-NH₂)
~3.75Singlet6HMethoxy (C3', C5') -OCH₃
~3.65Singlet3HMethoxy (C4') -OCH₃
~3.55Singlet2HMethylene (-CH₂-)
~2.30Quartet2HPropionyl -CH₂-
~1.10Triplet3HPropionyl -CH₃

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~173.0Propionyl C=O
~163.0Pyrimidine C2
~160.0Pyrimidine C4
~153.0Benzene C3', C5'
~137.0Benzene C4'
~130.0Benzene C1'
~108.0Pyrimidine C6
~105.0Benzene C2', C6'
~85.0Pyrimidine C5
~60.0Methoxy (C4') -OCH₃
~56.0Methoxy (C3', C5') -OCH₃
~35.0Methylene (-CH₂-)
~29.0Propionyl -CH₂-
~10.0Propionyl -CH₃

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like this compound.[9]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Protocol:

  • Weigh the required amount of this compound and place it in a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming can be applied to aid dissolution.

  • If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.

  • If an internal standard is required for precise chemical shift referencing, add a very small amount of TMS to the solution.

  • Cap the NMR tube securely and wipe the outside of the tube clean with a lint-free tissue.

  • Invert the tube several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz (or higher)

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16-20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz (or higher)

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 200-240 ppm

  • Temperature: 298 K

NMR Data Processing and Interpretation
  • Processing: The raw NMR data (Free Induction Decay - FID) should be processed using appropriate NMR software. This typically involves:

    • Fourier Transformation

    • Phase Correction

    • Baseline Correction

    • Integration of the signals (for ¹H NMR)

    • Referencing the chemical shift scale (to the residual solvent peak or TMS).

  • Interpretation:

    • ¹H NMR:

      • Chemical Shift (δ): The position of the signal on the x-axis indicates the chemical environment of the proton. Compare the observed shifts with the predicted values in Table 1.

      • Integration: The area under each signal is proportional to the number of protons it represents.

      • Multiplicity (Splitting): The splitting pattern of a signal provides information about the number of neighboring protons.

    • ¹³C NMR:

      • Chemical Shift (δ): The position of the signal indicates the type of carbon atom. Compare the observed shifts with the predicted values in Table 2. The presence of a signal around 173 ppm would be indicative of the amide carbonyl carbon.

Workflow for Structural Elucidation

The logical flow for identifying this compound using NMR spectroscopy is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Verification synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1H and 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_interpretation Spectral Interpretation data_processing->spectral_interpretation comparison Comparison with Predicted Data spectral_interpretation->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Figure 1. Workflow for the identification of this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of novel pharmaceutical compounds like this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful interpretation of the resulting ¹H and ¹³C NMR spectra, researchers can unambiguously confirm the identity and purity of the synthesized molecule. The predicted data provided in this application note serves as a valuable reference for this analytical process.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Trimethoprim and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of trimethoprim (B1683648) and its derivatives using mass spectrometry. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and proteins in bacteria.[1] It is frequently used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections.[1] The metabolism of trimethoprim primarily occurs in the liver, leading to the formation of several metabolites, including 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives.[1] Accurate and sensitive quantification of trimethoprim and its metabolites in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1][2]

Metabolic Pathway of Trimethoprim

Trimethoprim undergoes oxidative metabolism, primarily through N-oxidation and O-demethylation (hydroxylation), to form its major metabolites.[1]

Trimethoprim_Metabolism Trimethoprim Trimethoprim N_Oxidation N-Oxidation Trimethoprim->N_Oxidation CYP Enzymes O_Demethylation O-Demethylation (Hydroxylation) Trimethoprim->O_Demethylation CYP Enzymes Metabolites 1-oxide 3-oxide 3'-hydroxy 4'-hydroxy α-hydroxy N_Oxidation->Metabolites:f0 N_Oxidation->Metabolites:f1 O_Demethylation->Metabolites:f2 O_Demethylation->Metabolites:f3 O_Demethylation->Metabolites:f4 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Urine, etc.) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Extraction (PPT, SPE, or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (UPLC/HPLC) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

References

Application Notes and Protocols for Cell-Based Assays to Determine Trimethoprim Analog Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim (B1683648) is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway of bacteria.[1][2][3] This inhibition prevents the synthesis of tetrahydrofolate (THF), an essential precursor for the production of nucleic acids and proteins, ultimately leading to bacterial cell death.[2][4] The selective toxicity of trimethoprim arises from its significantly higher affinity for bacterial DHFR compared to its mammalian counterpart.[3][5]

The development of trimethoprim analogs aims to enhance antimicrobial activity, overcome resistance, and improve the safety profile. Acquired resistance to trimethoprim most commonly occurs through mutations in the bacterial DHFR enzyme that reduce drug binding or via the acquisition of plasmids encoding for a resistant DHFR enzyme.[1][5]

These application notes provide detailed protocols for a suite of cell-based assays essential for evaluating the efficacy and selectivity of novel trimethoprim analogs. The described assays will enable researchers to determine the antibacterial potency, mechanism of action, and potential cytotoxicity of their compounds.

Key Cell-Based Assays

A comprehensive evaluation of trimethoprim analog efficacy involves a multi-pronged approach utilizing various cell-based assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of an analog that inhibits the visible growth of a specific bacterium.

  • Checkerboard (Synergy) Assay: To assess the synergistic, additive, or antagonistic effects of combining a trimethoprim analog with other antibiotics, such as sulfamethoxazole.

  • Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic activity of an analog over time.

  • Mammalian Cell Cytotoxicity Assay: To determine the toxic effect of an analog on mammalian cells and assess its selectivity.

  • Intracellular Activity Assay: To measure the ability of an analog to penetrate eukaryotic cells and inhibit the growth of intracellular bacteria.

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison of different trimethoprim analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim Analogs against E. coli

CompoundMIC (µg/mL)
Trimethoprim0.5
Analog A0.125
Analog B2.0
Analog C0.25

Table 2: Fractional Inhibitory Concentration Index (FICI) for Trimethoprim Analogs in Combination with Sulfamethoxazole

CompoundFICIInterpretation
Trimethoprim0.5Synergy
Analog A0.3Strong Synergy
Analog B1.0Additive
Analog C2.5Antagonism

Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of Trimethoprim Analogs

CompoundCC50 on VERO cells (µg/mL)SI (CC50/MIC)
Trimethoprim>100>200
Analog A>100>800
Analog B5025
Analog C>100>400

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the mechanism of action of trimethoprim and its analogs by targeting the bacterial folate pathway.

DHFR_Pathway cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_Proteins DNA, RNA, and Protein Synthesis THF->DNA_RNA_Proteins Essential for DHFR->THF Product Trimethoprim Trimethoprim Analog Trimethoprim->DHFR Inhibition

Caption: Mechanism of action of trimethoprim analogs on the bacterial DHFR pathway.

Experimental Workflow for Efficacy Testing

The following diagram outlines the logical progression of experiments for evaluating a novel trimethoprim analog.

Efficacy_Workflow start Novel Trimethoprim Analog mic Determine Minimum Inhibitory Concentration (MIC) start->mic synergy Assess Synergy with Sulfamethoxazole (Checkerboard Assay) mic->synergy time_kill Evaluate Bactericidal/Bacteriostatic Activity (Time-Kill Assay) mic->time_kill cytotoxicity Determine Mammalian Cell Cytotoxicity (e.g., MTT Assay) mic->cytotoxicity end Efficacy Profile synergy->end time_kill->end selectivity Calculate Selectivity Index (CC50/MIC) cytotoxicity->selectivity intracellular Test Intracellular Activity (Optional) selectivity->intracellular intracellular->end

Caption: Experimental workflow for the evaluation of trimethoprim analog efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Trimethoprim analogs and control (Trimethoprim)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of each trimethoprim analog and the control in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (bacteria in CAMHB without any drug) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.

Protocol 2: Mammalian Cell Cytotoxicity Assay using MTT

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Mammalian cell line (e.g., VERO, BHK-21)[7][8]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trimethoprim analogs and control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trimethoprim analogs and control in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This in vitro biochemical assay directly measures the inhibitory effect of trimethoprim analogs on the activity of purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[9][10]

Materials:

  • Purified bacterial DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Trimethoprim analogs and control

  • UV-transparent 96-well plate

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DHFR, NADPH, DHF, and the test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the reaction by adding NADPH and DHF to each well.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percent inhibition relative to a control reaction without any inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation and analysis of impurities related to the antibacterial drug, Trimethoprim (B1683648). Ensuring the purity of active pharmaceutical ingredients (APIs) like Trimethoprim is critical for drug safety and efficacy.[1][2] The protocols outlined below are based on established pharmacopeial methods and advanced analytical techniques, designed to assist in impurity profiling, method development, and quality control.

Introduction to Trimethoprim and its Impurities

Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor.[2] Impurities in Trimethoprim can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] These impurities, even at trace levels, can impact the safety and therapeutic efficacy of the final drug product.[1][3] Therefore, robust and sensitive analytical methods are essential for their detection, quantification, and control.

Common types of impurities include:

  • Process-related impurities: Intermediates and by-products from the synthetic route.[2][3]

  • Degradation products: Formed due to exposure to light, heat, or humidity.[3]

  • Related substances: Structurally similar compounds.[2]

This application note details high-performance liquid chromatography (HPLC) methods, which are the primary techniques for separating and quantifying Trimethoprim and its related impurities.

Analytical Methodologies

Several HPLC methods have been established for the analysis of Trimethoprim impurities, ranging from official pharmacopeial methods to more advanced, rapid techniques.

Official Pharmacopeial Methods

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide standardized methods for impurity testing of Trimethoprim. These methods are crucial for regulatory compliance.[1][4]

The USP monograph for Trimethoprim outlines a reversed-phase HPLC method for the determination of related compounds.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Test Solution: Accurately weigh about 25.0 mg of Trimethoprim, transfer to a 25-mL volumetric flask, dissolve in, and dilute to volume with the Mobile Phase.[5][6][7]

    • Resolution Solution: Prepare a solution containing about 10 µg/mL of USP Trimethoprim RS and 5 µg/mL of Diaveridine in the Mobile Phase.[5][6][7]

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.[6][8]

    • Column: 4.6-mm × 25-cm; packing L1 (C18).[5] A Thermo Scientific Acclaim 120 C18 column (5 µm) is a suitable option.[8]

    • Mobile Phase: A filtered and degassed mixture of Buffer solution and methanol (B129727) (7:3).[5][6]

      • Buffer Solution: 10 mM sodium perchlorate (B79767) in water, adjusted to a pH of 3.6 with phosphoric acid.[6][7]

    • Flow Rate: 1.3 mL/min.[5][6]

    • Column Temperature: 25 °C.[6]

    • Detection: UV at 280 nm.[5][6]

    • Injection Volume: 20 µL.[5][6]

    • Run Time: Not less than 11 times the retention time of the Trimethoprim peak.[5]

  • System Suitability:

    • The resolution between the Trimethoprim and Diaveridine peaks should be not less than 2.5.[5][8]

    • The relative standard deviation for replicate injections should not be more than 2.0%.[5]

  • Calculation of Impurities:

    • The percentage of each impurity is calculated using the formula: 100 * (F * ri) / (Σ(F * ri) + rT), where F is the relative response factor, ri (B12098767) is the peak response of each impurity, and rT is the peak response of Trimethoprim.[5]

    • Acceptance Criteria: Not more than 0.1% of any individual impurity and not more than 0.2% of total impurities.[5]

The EP method also employs a reversed-phase HPLC technique for the analysis of Trimethoprim impurities.[1]

Experimental Protocol:

  • Sample Preparation:

    • Test Solution: Dissolve 25 mg of Trimethoprim in the Mobile Phase and dilute to 25 mL with the Mobile Phase.[1]

    • Reference Solution (a): Dilute 1 mL of the Test Solution to 200 mL with the Mobile Phase.[1]

    • Reference Solution (b): Dissolve 5 mg each of Trimethoprim and Trimethoprim Impurity B in the Mobile Phase and dilute to 100 mL.[1]

  • Chromatographic Conditions:

    • Column: Cyanopropyl column.[1]

    • Mobile Phase: Phosphate buffer/methanol at pH 3.1.[1]

    • Separation Mode: Isocratic.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 280 nm.[1]

    • Run Time: 30 minutes.[1]

Advanced and Alternative Chromatographic Methods

Research has led to the development of alternative HPLC methods that can detect impurities not identified by the compendial methods.[9][10][11]

This method utilizes a gradient elution to separate significant, recurring impurities in Trimethoprim drug substance.[9]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the Trimethoprim sample in a suitable solvent to achieve a final concentration appropriate for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 column.[10]

    • Mobile Phase:

      • Mobile Phase A: 0.25% Triethylamine (TEA) / 0.1% Formic Acid (pH 5.8).[9]

      • Mobile Phase B: Acetonitrile.[9]

    • Elution: Gradient elution.[9]

    • Detection: UV-Vis or Mass Spectrometry (MS).[9]

This method has been successful in identifying impurities such as 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine (B1678525) and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine, which were not detected by compendial methods.[9]

A simple and rapid isocratic method has been developed for the detection of six impurities in Trimethoprim batches.[10][11]

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 column.[10]

    • Mobile Phase: A mixture of methanol and a solution of sodium perchlorate.[10]

    • Flow Rate: 1.3 mL/min.[10]

    • Detection: UV at 280 nm.[10]

Data Presentation

The following tables summarize the chromatographic parameters and system suitability requirements for the different methods.

Table 1: Chromatographic Conditions for Trimethoprim Impurity Analysis

ParameterUSP Method[5][6][7]EP Method[1]Gradient HPLC Method[9]Rapid Isocratic Method[10]
Column 4.6-mm × 25-cm, L1 (C18)CyanopropylC18C18
Mobile Phase Buffer/Methanol (7:3)Phosphate buffer/Methanol (pH 3.1)A: 0.25% TEA/0.1% Formic Acid (pH 5.8)B: AcetonitrileMethanol/Sodium Perchlorate Solution
Elution IsocraticIsocraticGradientIsocratic
Flow Rate 1.3 mL/minNot specifiedNot specified1.3 mL/min
Detection UV 280 nmUV 280 nmUV/MSUV 280 nm
Temperature 25 °C25 °CNot specifiedAmbient

Table 2: System Suitability and Acceptance Criteria

ParameterUSP Method[5][8]
Resolution (Trimethoprim/Diaveridine) ≥ 2.5
RSD of replicate injections ≤ 2.0%
Individual Impurity Limit ≤ 0.1%
Total Impurity Limit ≤ 0.2%

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of Trimethoprim impurities.

Workflow_USP_Method cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh Weigh 25 mg Trimethoprim prep_start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to 25 mL dissolve->dilute test_solution Test Solution dilute->test_solution inject Inject 20 µL test_solution->inject separate Isocratic Separation C18 Column Buffer/Methanol (7:3) 1.3 mL/min inject->separate detect UV Detection at 280 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Impurity % integrate->calculate report Report Results calculate->report

Caption: Workflow for USP Method of Trimethoprim Impurity Analysis.

Logical_Relationship cluster_source Impurity Source cluster_analysis Analytical Techniques cluster_identification Impurity Identification synthesis Synthesis Process hplc HPLC Separation (USP/EP/Alternative) synthesis->hplc degradation Degradation degradation->hplc detection Detection (UV/MS) hplc->detection prep_lc Preparative LC detection->prep_lc lcms LC-MS prep_lc->lcms nmr NMR Spectroscopy prep_lc->nmr structure Structure Elucidation lcms->structure nmr->structure

Caption: Logical Relationship of Impurity Analysis and Identification.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the isolation and analysis of Trimethoprim-related impurities. Adherence to pharmacopeial methods is essential for regulatory compliance, while advanced chromatographic techniques offer improved detection and characterization of novel impurities. Proper impurity profiling is a critical aspect of ensuring the quality, safety, and efficacy of Trimethoprim drug products.

References

Application Notes and Protocols for Scaling Up Trimethoprim Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the scalable synthesis of trimethoprim (B1683648) and its derivatives. The information is intended to guide researchers and professionals in the development and scale-up of manufacturing processes for this important class of antibiotics.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] This inhibition prevents the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death.[2][3][4] Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to create a synergistic effect, targeting two distinct steps in the same metabolic pathway.[2][4]

The growing demand for trimethoprim and the need for novel derivatives with improved efficacy or activity against resistant strains necessitate robust and scalable synthetic methods. This document outlines several key approaches to the synthesis of trimethoprim, with a focus on techniques amenable to industrial production.

Signaling Pathway: Trimethoprim's Mechanism of Action

Trimethoprim targets the bacterial folic acid synthesis pathway, which is essential for bacterial survival. The following diagram illustrates the pathway and the point of inhibition by trimethoprim.

Trimethoprim Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Trimethoprim and Sulfamethoxazole.

Experimental Workflow for a Scalable Two-Step Synthesis

A common and scalable approach for synthesizing trimethoprim involves a two-step process starting from 3,4,5-trimethoxybenzaldehyde (B134019). The general workflow is depicted below.

Trimethoprim Synthesis Workflow cluster_step1 Step 1: Condensation Reaction cluster_step2 Step 2: Cyclization Reaction Start Start Materials: - 3,4,5-Trimethoxybenzaldehyde - 3-Anilinopropionitrile (B89847) Reaction1 Condensation in Inert Solvent (e.g., Toluene (B28343), Benzene) with Base (e.g., Sodium Methoxide) Start->Reaction1 Workup1 - Distill off solvent - Add water and cool - Filter and dry Reaction1->Workup1 Intermediate Intermediate: 3-Anilino-2-(3,4,5-trimethoxybenzyl)propenenitrile Workup1->Intermediate Start2 Start Materials: - Intermediate from Step 1 - Guanidine (B92328) Compound (e.g., Guanidine Hydrochloride, Guanidine Nitrate) Intermediate->Start2 Reaction2 Cyclization in Alcohol (e.g., Ethanol) with Base (e.g., Sodium Methoxide) Start2->Reaction2 Workup2 - Evaporate partial solvent - Add water and cool - Filter and dry Reaction2->Workup2 Product Final Product: Trimethoprim Workup2->Product

Caption: General workflow for a two-step scalable synthesis of trimethoprim.

Detailed Experimental Protocols

The following protocols are based on methods reported to be suitable for industrial and large-scale production, offering high yields and operational simplicity.

Protocol 1: Two-Step Synthesis of Trimethoprim

This protocol is adapted from a patented method demonstrating high yields and suitability for industrial production.[5][6]

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile

  • Materials:

    • 3,4,5-Trimethoxybenzaldehyde (TMB)

    • 3-Anilinopropionitrile

    • Sodium Methoxide (B1231860)

    • Toluene (or Benzene)

    • Dimethyl Sulfoxide (DMSO)

    • Water

  • Procedure:

    • To a four-necked flask equipped with a reflux water-dividing device, add 3,4,5-TMB (e.g., 49 g, 0.25 mol), 3-anilinopropionitrile (e.g., 42.5 g, 0.29 mol), DMSO (e.g., 150 mL), sodium methoxide (e.g., 15 g), and toluene (e.g., 100 mL).[5]

    • Heat the mixture to 110°C and reflux.[5] Water generated during the reaction will be collected in the water trap.

    • Continue the reaction until no more water is collected.[5]

    • Stop the reaction and distill off the toluene under reduced pressure.[5]

    • Add water (e.g., 400 mL) to the residue, stir, and cool to 5-10°C.[5]

    • Filter the precipitate by suction, and dry in an oven to obtain the intermediate product, 3-anilino-2-(3,4,5-trimethoxybenzyl)propenenitrile.[5]

Step 2: Cyclization to form Trimethoprim

  • Materials:

    • Intermediate from Step 1

    • Guanidine Hydrochloride (or Guanidine Nitrate)

    • Sodium Methoxide

    • Ethanol (B145695)

    • Water

  • Procedure:

    • In a three-necked flask, add the intermediate from Step 1 (e.g., 32 g), guanidine hydrochloride (e.g., 19 g), and sodium methoxide (e.g., 50 g).[5]

    • Add ethanol (e.g., 100 mL) and heat the mixture to reflux for 1 hour.[5]

    • After the reaction is complete, steam distill to remove a portion of the solvent.[5]

    • Add water (e.g., 100 mL) to the residue, stir, and cool to 5-10°C.[5]

    • Filter the resulting solid by suction and dry in an oven to obtain trimethoprim.[5]

Protocol 2: One-Pot Synthesis of Trimethoprim

This protocol describes a "one-pot" method that can simplify the overall process and reduce handling of intermediates.

  • Materials:

    • 3-Hydroxypropionitrile

    • 3,4,5-Trimethoxybenzaldehyde

    • Piperidine (condensation catalyst)

    • Acetic Acid (solvent)

    • Guanidine Carbonate

  • Procedure:

    • In a suitable reactor, add acetic acid, 3-hydroxypropionitrile, 3,4,5-trimethoxybenzaldehyde (e.g., 196.2 g, 1.0 mol), and piperidine.[7]

    • Stir the mixture at room temperature for 8-12 hours to complete the Knoevenagel condensation reaction.[7]

    • Slowly add solid guanidine carbonate (e.g., 108.1 g, 0.60 mol) in batches at room temperature.[7] Carbon dioxide gas will be released.

    • After the addition of guanidine carbonate, continue stirring at room temperature for 30 minutes.[7]

    • Heat the reaction mixture to 50-60°C and stir for 5-6 hours to complete the cyclization.[7]

    • After the reaction, cool the mixture and proceed with standard work-up and purification steps (e.g., filtration, washing, and recrystallization) to isolate the trimethoprim product.

Quantitative Data Summary

The following tables summarize key quantitative data from various scalable synthesis methods for trimethoprim.

Table 1: Comparison of Two-Step Synthesis Protocols

ParameterProtocol 1 (Example 1)[5]Protocol 1 (Example 2)[6]
Starting Materials 3,4,5-TMB, 3-Anilinopropionitrile, Guanidine HCl3,4,5-TMB, 3-Anilinopropionitrile, Guanidine HCl
Step 1 Yield 97%95.5%
Step 2 Yield 96%96.1%
Overall Yield ~93%~91.8%
Product Purity (HPLC) 98.7%98.8%
Melting Point (°C) 201.5-201.7201.6-201.8

Table 2: Data for a One-Pot Synthesis Approach

ParameterOne-Pot Synthesis[7]
Starting Materials 3-Hydroxypropionitrile, 3,4,5-TMB, Guanidine Carbonate
Key Reagents Piperidine, Acetic Acid
Reaction Time Condensation: 8-12 h; Cyclization: 5-6 h
Reaction Temperature Condensation: Room Temp; Cyclization: 50-60°C
Reported Advantage High yield, simplified process, reduced waste

Synthesis of Trimethoprim Derivatives

The core trimethoprim structure can be modified to generate derivatives with potentially enhanced biological activity. A common strategy involves the modification of the benzyl (B1604629) ring.

Protocol 3: Synthesis of a Hydroxy Trimethoprim Derivative

This protocol outlines the demethylation of the 4-methoxy group on the trimethoxy benzyl ring of trimethoprim to create a hydroxy derivative, which can serve as a precursor for further modifications.

  • Materials:

  • Procedure:

    • A mixture of trimethoprim and pyridinium hydrochloride is heated to a high temperature (e.g., 180-200°C) for a specified period.

    • The reaction mixture is then cooled and treated with water.

    • The pH is adjusted to be neutral or slightly basic to precipitate the product.

    • The solid is filtered, washed with water, and dried to yield the 4-hydroxy-trimethoprim derivative.

Note: This hydroxy derivative can then be further functionalized by reacting the hydroxyl group with various alkylating or acylating agents to produce a library of new trimethoprim derivatives.

Conclusion

The synthesis of trimethoprim can be efficiently scaled up using well-established two-step or one-pot procedures. The choice of method may depend on factors such as available equipment, cost of starting materials, and desired purity of the final product. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on the large-scale production of trimethoprim and the exploration of its novel derivatives. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity in a manufacturing setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trimethoprim and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trimethoprim (B1683648) synthesis. While the primary focus is on the synthesis of the core trimethoprim molecule, a crucial precursor for various derivatives, the principles and troubleshooting steps outlined here are foundational for the successful synthesis of analogues such as trimethoprim propanoic acid. A high-yield and pure synthesis of trimethoprim is the critical first step in obtaining any of its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of trimethoprim, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield in the Condensation Reaction

CauseRecommended Action
Incomplete Reaction Extend the reaction time or moderately increase the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Base The choice and concentration of the base are critical. For the condensation with 3-alkoxypropanenitrile, a strong base is required.[1] If using sodium methoxide (B1231860), ensure it is fresh and anhydrous.
Presence of Water Water can interfere with the condensation reaction. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Unwanted side reactions can consume starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and minimize side product formation.

Problem 2: Inefficient Cyclization with Guanidine (B92328)

  • Symptoms: The yield of trimethoprim from the cyclization of the cinnamonitrile intermediate with guanidine is poor.

  • Potential Causes & Solutions:

CauseRecommended Action
Incorrect Guanidine Salt Ensure the use of guanidine hydrochloride or a similar appropriate salt. The free base of guanidine is unstable.
Suboptimal Reaction Conditions The reaction is typically carried out in an alcohol solvent with a base like sodium ethoxide or sodium methoxide.[1] Optimize the base concentration and reflux time.
Poor Quality Intermediate Impurities in the cinnamonitrile intermediate can inhibit the cyclization reaction. Purify the intermediate by recrystallization or column chromatography before proceeding.

Problem 3: Formation of Impurities

  • Symptoms: The final trimethoprim product is contaminated with impurities, as identified by techniques like HPLC or NMR.

  • Potential Causes & Solutions:

CauseRecommended Action
Incomplete Reactions Unreacted starting materials or intermediates are common impurities. Optimize reaction times and stoichiometry.
Side Product Formation Depending on the synthetic route, various side products can form. For instance, in the original Hitchings synthesis, incomplete substitution of the hydroxyl group can lead to 2-amino-4-hydroxy-5-(3′,4′,5′-trimethoxybenzyl)pyrimidine as an impurity.[1]
Degradation of Product Trimethoprim may degrade under harsh purification conditions. Use mild purification techniques and avoid excessive heat.
Recrystallization Issues The choice of solvent for recrystallization is crucial for obtaining a pure product. A mixture of acetic acid, ethanol, and water has been reported to be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-yield synthesis routes for trimethoprim?

A1: Several synthetic routes have been developed to improve upon the original synthesis. Two of the most common and high-yielding routes are:

  • Condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile or 3-ethoxypropionitrile, followed by cyclization with guanidine. This is a widely used industrial method that can achieve high yields.

  • A multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate. This method also reports high conversion rates and is suitable for industrial production.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and identifying the presence of any significant side products.

Q3: What is the best way to purify the final trimethoprim product?

A3: Recrystallization is the most common method for purifying crude trimethoprim. The choice of solvent is critical for obtaining high purity. A mixed solvent system, such as acetic acid:ethanol:water, has been shown to be effective. It is important to perform the recrystallization carefully to maximize yield and purity.

Q4: I have synthesized pure trimethoprim. How can I then synthesize this compound?

A4: While specific literature on the synthesis of this compound is not abundant, it would likely be synthesized from trimethoprim through a derivatization reaction. One of the amino groups on the pyrimidine (B1678525) ring of trimethoprim could potentially be reacted with a propanoic acid derivative (e.g., propionyl chloride or propionic anhydride) under suitable conditions to form an amide linkage. This would be a standard organic chemistry transformation, and the reaction conditions would need to be optimized to ensure selective acylation and to maximize the yield.

Data Presentation

Table 1: Comparison of Reported Yields for Different Trimethoprim Synthesis Routes

Starting MaterialsKey IntermediatesReported YieldReference
3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, guanidine hydrochlorideβ-anilino-α-(3,4,5-trimethoxybenzyl)acrylonitrile95.5-97%Patent CN101328138B
3,4,5-trimethoxybenzaldehyde, ethyl cyanoacetateNot specifiedHigh conversion ratePatent CN105294574A
Ethyl 3,4,5-trimethoxydihydrocinnamate, ethyl formate, guanidine2-amino-4-hydroxy-5-(3′,4′,5′-trimethoxybenzyl)pyrimidinePoor (around 20% overall)Original Hitchings Synthesis

Experimental Protocols

High-Yield Synthesis of Trimethoprim via Condensation and Cyclization

This protocol is based on a high-yield method reported in the literature.

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile

  • To a reaction flask equipped with a reflux condenser and a stirrer, add 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, and a suitable solvent such as toluene (B28343) or dimethyl sulfoxide.

  • Add a strong base, for example, sodium methoxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash it with water, and dry it to obtain the intermediate, β-anilino-α-(3,4,5-trimethoxybenzyl)acrylonitrile.

Step 2: Cyclization with Guanidine Hydrochloride

  • In a separate reaction flask, dissolve the dried intermediate from Step 1 in ethanol.

  • Add guanidine hydrochloride and sodium methoxide to the solution.

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and add water to precipitate the crude trimethoprim.

  • Filter the solid, wash it with water, and then with a small amount of cold ethanol.

  • Dry the crude product.

Step 3: Purification by Recrystallization

  • Dissolve the crude trimethoprim in a minimal amount of a hot solvent mixture (e.g., acetic acid:ethanol:water).

  • Allow the solution to cool slowly to form crystals.

  • Filter the purified crystals, wash them with a cold solvent, and dry them under a vacuum.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start1 3,4,5-Trimethoxybenzaldehyde reagent1 Sodium Methoxide Toluene/DMSO start1->reagent1 start2 3-Anilinopropionitrile start2->reagent1 intermediate Cinnamonitrile Intermediate reagent1->intermediate Reflux reagent2 Guanidine HCl Sodium Methoxide Ethanol intermediate->reagent2 crude_tmp Crude Trimethoprim reagent2->crude_tmp Reflux purification Recrystallization (e.g., Acetic Acid/Ethanol/Water) crude_tmp->purification final_product Pure Trimethoprim purification->final_product

Caption: High-yield synthesis workflow for trimethoprim.

TroubleshootingTree start Low Yield or Impure Product check_step1 Problem in Condensation Step? start->check_step1 Analyze intermediates check_step2 Problem in Cyclization Step? start->check_step2 Analyze crude product check_purification Problem with Purification? start->check_purification Analyze final product solution1a Optimize reaction time/temp check_step1->solution1a Yes solution1b Check base quality/conc. check_step1->solution1b Yes solution1c Use anhydrous reagents check_step1->solution1c Yes solution2a Verify guanidine salt check_step2->solution2a Yes solution2b Optimize cyclization conditions check_step2->solution2b Yes solution2c Purify intermediate check_step2->solution2c Yes solution3a Choose appropriate solvent check_purification->solution3a Yes solution3b Optimize cooling rate check_purification->solution3b Yes

Caption: Troubleshooting decision tree for trimethoprim synthesis.

References

Technical Support Center: Purification of Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of trimethoprim (B1683648) (TMP) derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of trimethoprim derivatives?

A1: The most common impurities are typically unreacted starting materials and byproducts of the reaction.[1][2] These can include:

  • Unreacted Starting Materials: Such as 3,4,5-trimethoxybenzaldehyde (B134019) and guanidine (B92328) salts. Their removal can be challenging due to similar polarities with the desired product.

  • Reaction Byproducts: These may include isomers, over-methylated or over-brominated derivatives, and degradation products.[1][3][4] For instance, Trimethoprim EP Impurity B is a ketone byproduct formed during synthesis.

  • Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.

Q2: My trimethoprim derivative has a similar polarity to the starting materials, making separation by column chromatography difficult. What can I do?

A2: This is a frequent challenge. Here are a few strategies:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Experiment with different solvent ratios and consider using a gradient elution. Sometimes, adding a small amount of a third solvent (e.g., triethylamine (B128534) for basic compounds) can significantly improve separation.

  • Alternative Stationary Phases: If standard silica (B1680970) gel is not effective, consider other stationary phases. For some heterocyclic compounds, alumina (B75360) or reverse-phase silica (C18) may provide better separation.[5][6][7]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for removing closely related impurities. The choice of solvent is critical and may require some screening.

  • Derivative Formation: In some cases, it may be possible to temporarily derivatize either the product or the impurity to alter its polarity, facilitate separation, and then remove the derivatizing group.

Q3: I am struggling to achieve high purity (>99%) for my trimethoprim derivative. What purification techniques are most effective?

A3: A combination of techniques is often necessary to achieve high purity.

  • Column Chromatography: This is typically the first step to remove the bulk of impurities. Careful selection of the stationary and mobile phases is key.

  • Recrystallization: Following column chromatography, recrystallization is an excellent method for removing minor, structurally similar impurities and achieving high crystalline purity.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[5][8][9]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar and is sticking to the silica gel. 1. Increase the polarity of the mobile phase. 2. Add a small amount of a modifier to the mobile phase, such as triethylamine or acetic acid, to reduce tailing and improve elution. 3. Consider using a different stationary phase like alumina or a reverse-phase column.
Product is degrading on the silica gel. 1. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. 2. Run the column quickly to minimize the time the compound spends on the stationary phase. 3. Consider alternative purification methods such as recrystallization.
Improper mobile phase selection. 1. Perform thin-layer chromatography (TLC) with a variety of solvent systems to identify an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4).
Problem 2: Product Fails to Crystallize During Recrystallization
Possible Cause Troubleshooting Step
Solution is not supersaturated. 1. Slowly evaporate some of the solvent to increase the concentration of the compound. 2. Gradually cool the solution. For some compounds, cooling to 0°C or below in an ice or freezer bath is necessary.
Presence of impurities inhibiting crystallization. 1. Add a seed crystal of the pure compound to induce crystallization. 2. Try to "scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. If significant impurities are present, an additional purification step (e.g., another column) may be required before attempting recrystallization.
Incorrect solvent system. 1. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. 2. If the compound is too soluble in one solvent, add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.

Experimental Protocols

Protocol 1: General Column Chromatography for Purification of a Trimethoprim Derivative
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Trimethoprim Derivative
  • Solvent Selection: Choose a solvent or solvent pair in which the derivative has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven.

Quantitative Data Summary

Table 1: Example Solvent Systems for Column Chromatography of Trimethoprim Derivatives

Derivative Type Stationary Phase Mobile Phase Observed Purity (Post-Column)
Basic Trimethoprim AnalogSilica GelDichloromethane:Methanol (98:2 to 95:5) + 0.5% Triethylamine>95%
Neutral Trimethoprim EsterSilica GelHexane:Ethyl Acetate (70:30 to 50:50)>97%
Acidic Trimethoprim DerivativeReverse-Phase C18 SilicaAcetonitrile:Water (60:40) + 0.1% Formic Acid>98%

Table 2: HPLC Conditions for Purity Analysis of Trimethoprim

Parameter Condition 1 [3]Condition 2 [6]
Column C18C18
Mobile Phase Methanol and Sodium Perchlorate SolutionAcetonitrile and Buffer (60:40)
Flow Rate 1.3 mL/min1.2 mL/min
Detection UV at 280 nmUV (wavelength not specified)
Temperature Not Specified45 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Reaction Mixture column_chromatography Column Chromatography start->column_chromatography purity_check Purity Check (TLC, HPLC) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization If purity is low characterization Characterization (NMR, MS) purity_check->characterization If purity is high final_product Pure Trimethoprim Derivative characterization->final_product

Caption: A general experimental workflow for the purification and analysis of trimethoprim derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Purity After Initial Purification cause1 Similar Polarity of Impurities start->cause1 cause2 Compound Degradation start->cause2 cause3 Inappropriate Technique start->cause3 solution1a Optimize Mobile Phase cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution2a Deactivate Silica cause2->solution2a solution2b Use Milder Conditions cause2->solution2b solution3a Attempt Recrystallization cause3->solution3a solution3b Consider Preparative HPLC cause3->solution3b

Caption: A troubleshooting decision tree for addressing low purity in trimethoprim derivative purification.

References

Technical Support Center: Enhancing the Stability of Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide focuses on the stability of trimethoprim (B1683648). The principles and methodologies described are directly applicable to novel derivatives such as trimethoprim propanoic acid, for which specific public data is not available. The inherent stability of any new derivative must be confirmed through dedicated experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of trimethoprim and its derivatives?

Trimethoprim's stability is primarily influenced by chemical and physical factors. Key contributors to degradation include:

  • pH: Stability can be pH-dependent. Deviations from an optimal pH range can accelerate hydrolysis.

  • Oxidation: The molecule is susceptible to oxidation, which is a significant degradation pathway. This can be initiated by atmospheric oxygen, peroxides, or metal ions.[1]

  • Light (Photostability): Exposure to light, particularly UV radiation, can catalyze photochemical degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[1]

Q2: What are the common degradation products of trimethoprim?

Forced degradation studies and environmental analysis have identified several degradation products. The most common pathways are oxidation and hydrolysis.[1][2] A primary oxidative product is Trimethoprim 1-N-oxide , formed by the oxidation of a nitrogen atom in the pyrimidine (B1678525) ring.[3] Other products can result from the cleavage and rearrangement of the molecular structure.[1][4]

Q3: How can I select an appropriate storage buffer for my this compound solution?

The mean pH of trimethoprim suspensions has been shown to remain stable around 6.0-6.2.[5] It is recommended to perform a pH-rate profile study for your specific derivative. Start by evaluating a series of buffers in the pH range of 5.0 to 7.0. Use a stability-indicating assay (like HPLC) to measure the degradation rate at each pH value under accelerated conditions (e.g., elevated temperature) to identify the pH of maximum stability.

Q4: My solution of this compound is showing a yellow discoloration. What is the likely cause?

Discoloration is often a visual indicator of chemical degradation, typically due to the formation of chromophoric degradation products. This is commonly associated with oxidative degradation or photolytic reactions. You should protect your solution from light and consider purging it with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Troubleshooting Guide

Problem 1: HPLC analysis of my aged sample shows new, unidentified peaks.

  • Possible Cause: These peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Subject your this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] This helps in confirming if the unknown peaks in your aged sample correspond to specific degradation pathways.

    • Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, you can obtain the UV spectrum of the unknown peaks. This can provide structural clues and help determine if multiple components are co-eluting.

    • Mass Spectrometry (LC-MS) Analysis: For definitive identification, analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and their fragments, allowing for structural elucidation.[4]

Problem 2: The concentration of my compound decreases significantly even when stored in the dark at 4°C.

  • Possible Cause: If photolytic and thermal degradation are minimized, the likely causes are hydrolysis or oxidation.

  • Troubleshooting Steps:

    • Evaluate pH: Confirm the pH of your solution. If it is not buffered, the pH may be drifting to a value where the compound is less stable. Implement a suitable buffer system as identified in a pH-rate profile study.

    • Mitigate Oxidation:

      • Deoxygenate Solvents: Before preparing your solution, sparge all solvents with an inert gas (nitrogen or argon) for 15-30 minutes.

      • Add Antioxidants: Consider adding antioxidants to the formulation. The choice of antioxidant depends on your solvent system (aqueous vs. organic).

      • Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Quantitative Data Summary

The following tables summarize stability data for trimethoprim under various conditions. This data provides a baseline for what might be expected for a propanoic acid derivative.

Table 1: Stability of Trimethoprim in Different IV Admixtures

Dilution (TMP-SMX in fluid)VehicleStorage Time (hours)Trimethoprim Stability
1:25 v/v5% Dextrose48Stable
1:20 v/v5% Dextrose24Stable
1:15 v/v5% Dextrose4Stable
1:10 v/v5% Dextrose1Stable
1:25 v/v0.9% NaCl48Stable
1:20 v/v0.9% NaCl14Stable
1:15 v/v0.9% NaCl2Stable
1:10 v/v0.9% NaCl1Stable
(Data sourced from Jarosinski et al.[7])

Table 2: Stability of Extemporaneously Compounded Trimethoprim Suspensions (10 mg/mL)

VehicleStorage TemperatureStorage Duration (days)Percent of Initial Concentration Retained
Oral Mix4°C or 25°C92>90%
Oral Mix SF (Sugar-Free)4°C or 25°C92>90%
Ora-Plus/Ora-Sweet SF4°C or 25°C63>95%
(Data sourced from studies on compounded suspensions.[5][8])

Experimental Protocols

Protocol: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

1. Objective: To assess the degradation of this compound under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

3. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 3 hours.[6] Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 3 hours.[6] Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 3 hours.[6] Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Dilute 1 mL of stock solution to 10 mL with the solvent. Heat the solution at 60°C for 24 hours.

  • Photolytic Degradation: Dilute 1 mL of stock solution to 10 mL. Expose the solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample protected from light.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.

  • Compare the chromatograms to identify new peaks (degradation products) and any decrease in the main compound peak area.

Visualizations

G cluster_0 Troubleshooting Workflow for Stability Issues A Degradation Observed (e.g., New HPLC Peak, Discoloration) B Perform Forced Degradation Study A->B C Identify Stress Factor (pH, Light, O₂, Temp) B->C D Characterize Degradants (LC-MS, PDA) B->D E Adjust Formulation (Add Buffer, Antioxidant, etc.) C->E F Re-evaluate Stability (Accelerated & Long-Term) E->F F->A Fail G Stable Product F->G Pass

Caption: Workflow for identifying and resolving stability issues.

G cluster_1 Simplified Trimethoprim Degradation Pathways TMP Trimethoprim Propanoic Acid N_Oxide N-Oxide Products TMP->N_Oxide Oxidation (O₂ / H₂O₂) Hydrolysis Hydrolysis Products TMP->Hydrolysis Hydrolysis (Acid/Base) Photo Photodegradation Products TMP->Photo Light (UV/Visible)

Caption: Key degradation pathways for the trimethoprim structure.

References

Technical Support Center: Quantification of Trimethoprim Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for quantifying trimethoprim (B1683648) impurities. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of trimethoprim and its impurities.

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Between Trimethoprim and Impurities Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase is a mixture of a buffer solution (e.g., 10mM sodium perchlorate (B79767), pH 3.6) and methanol (B129727) (e.g., 7:3 v/v)[1]. Adjusting the pH can alter the ionization of trimethoprim and some impurities, thereby affecting their retention and improving separation.
Incorrect column selection.A C18 column is commonly used for the separation of trimethoprim and its impurities[2][3]. If resolution is still an issue, consider a different stationary phase, such as a cyanopropyl column[4].
Peak Tailing or Fronting Active sites on the stationary phase interacting with the basic trimethoprim molecule.Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active sites. A mobile phase consisting of 0.25% TEA and 0.1% formic acid (pH 5.8) in acetonitrile (B52724) has been used successfully[5].
Column overload.Reduce the sample concentration. The typical concentration for analysis is around 1 mg/mL[1].
Baseline Noise or Drift Contaminated mobile phase or column.Filter the mobile phase and ensure all solvents are of HPLC grade. Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants.
Detector issues.Ensure the detector lamp is warmed up and stable. Check for air bubbles in the flow cell.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Verify the pump is delivering a consistent flow rate.
Changes in column temperature.Use a column oven to maintain a constant temperature, typically around 25°C[1][4].
Ghost Peaks Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent between samples to check for carryover.
Contamination in the sample preparation process.Use clean glassware and high-purity solvents for sample preparation.

Below is a DOT script for a troubleshooting workflow for HPLC analysis of trimethoprim.

G cluster_0 Troubleshooting Workflow start Start Analysis issue Chromatographic Issue? start->issue resolution Poor Resolution issue->resolution Yes peak_shape Peak Tailing/Fronting issue->peak_shape Yes baseline Baseline Noise issue->baseline Yes retention Inconsistent Retention Times issue->retention Yes end Analysis Complete issue->end No solution_resolution Adjust Mobile Phase pH Change Column resolution->solution_resolution solution_peak Add Competing Base Reduce Concentration peak_shape->solution_peak solution_baseline Filter Mobile Phase Flush Column baseline->solution_baseline solution_retention Degas Mobile Phase Use Column Oven retention->solution_retention

Caption: Troubleshooting workflow for HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of trimethoprim?

A1: Common process-related and degradation impurities of trimethoprim include Diaveridine, 2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine, and 2,4-Diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine[5][6]. The European Pharmacopoeia (EP) monograph also lists several impurities, including Impurity B, D, E, F, G, H, I, and J[4][7][8].

Q2: What is a suitable HPLC method for quantifying trimethoprim impurities?

A2: A common and effective method utilizes a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., 10mM sodium perchlorate at pH 3.6) and methanol in a 7:3 ratio. Detection is typically performed using a UV detector at 280 nm[1][2][3].

Q3: How can the stability of trimethoprim in solution be enhanced?

A3: The chemical stability of trimethoprim in aqueous solutions under oxidative stress can be increased by using hydroxypropyl-beta-cyclodextrin as a molecular inclusion excipient[9].

Q4: What are the typical validation parameters for a trimethoprim impurity quantification method?

A4: According to ICH guidelines, the method should be validated for accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[10].

Q5: What is the mechanism of action of trimethoprim?

A5: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme that converts dihydrofolic acid (DHF) to tetrahydrofolic acid (THF)[9]. THF is a crucial component in the synthesis of bacterial DNA and RNA, so its inhibition leads to bacterial cell death[9].

Experimental Protocols

This section provides a detailed methodology for a validated RP-HPLC method for the quantification of trimethoprim and its impurities.

Recommended RP-HPLC Method

This method is based on the protocols described in the United States Pharmacopeia (USP) and other published studies[1].

  • Chromatographic System:

    • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Column: Acclaim 120 C18 (4.6 x 250 mm, 5 µm)[1].

    • Column Temperature: 25°C[1].

    • Flow Rate: 1.3 mL/min[1][2][3].

    • Injection Volume: 20 µL[1][4].

    • Detector Wavelength: 280 nm[1][2][3].

    • Run Time: Approximately 55 minutes[1].

  • Reagents and Solutions:

    • Buffer Solution: 10mM sodium perchlorate in water, with the pH adjusted to 3.6 using phosphoric acid[1].

    • Mobile Phase: A mixture of Buffer Solution and Methanol (7:3 v/v)[1].

    • Test Solution: Transfer about 25 mg of Trimethoprim to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase[1].

    • Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and a known impurity (e.g., Diaveridine) and dilute quantitatively with the mobile phase to obtain a solution with concentrations of 10 µg/mL and 5 µg/mL, respectively[1].

  • Procedure:

    • Prepare all solutions as described above.

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the resolution solution to verify system suitability. The resolution between trimethoprim and the impurity should be not less than 2.5[1].

    • Inject the test solution and record the chromatogram.

    • Identify and quantify the impurities based on their retention times and peak areas relative to the trimethoprim peak.

The following DOT script illustrates the experimental workflow.

G cluster_1 Experimental Workflow prep Prepare Mobile Phase and Samples setup Set Up HPLC System (Column, Flow Rate, Temp) prep->setup equilibrate Equilibrate Column setup->equilibrate system_suitability Inject Resolution Solution (System Suitability) equilibrate->system_suitability inject_sample Inject Test Sample system_suitability->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze Analyze Data (Identify and Quantify Impurities) acquire_data->analyze report Report Results analyze->report

Caption: HPLC experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of trimethoprim and its impurities.

Table 1: HPLC Method Validation Parameters

ParameterHPLC Method 1HPLC Method 2
Linearity Range 0.25 - 100 µg/mL0.25 - 5 µg/mL
Correlation Coefficient (r²) ≥ 0.99Not specified
Accuracy (% Recovery) 82%Not specified
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) 0.03 - 0.2 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.135 µg/mL0.25 µg/mL

Table 2: RP-HPLC Method for Trimethoprim and Sulfamethoxazole Impurities

ParameterValue
Trimethoprim Nominal Concentration 0.32 mg/mL[10]
LOQ for Trimethoprim Impurities 0.00032 mg/mL[10]
Validation Range 0.1% to 1.0% of test concentration[10]
Sample Solution Stability 24 hours at 5°C (for most impurities)[10]

Trimethoprim Signaling Pathway

Trimethoprim targets the bacterial folate synthesis pathway, which is essential for the production of nucleotides and, consequently, DNA and RNA.

The diagram below illustrates the bacterial folate synthesis pathway and the inhibitory action of trimethoprim.

G cluster_2 Bacterial Folate Synthesis Pathway GTP GTP DHPS Dihydropteroate Synthase GTP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP Dihydropteroate DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides DHPS->DHP DHFR->THF Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Trimethoprim's inhibition of the bacterial folate pathway.

References

Technical Support Center: Trimethoprim Derivatives Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address solubility challenges encountered with novel trimethoprim (B1683648) (TMP) derivatives.

Frequently Asked Questions (FAQs)

Q1: My new trimethoprim derivative has poor aqueous solubility. What are the likely causes?

A1: Poor aqueous solubility in new TMP derivatives often stems from modifications to the parent molecule that increase its lipophilicity (fat-solubility) and molecular weight. Common chemical changes, such as adding hydrophobic functional groups to enhance target binding, can inadvertently lead to a higher LogP value, reducing the molecule's affinity for aqueous solutions. This can cause the compound to precipitate or "crash out" of solution, especially in buffer systems used for biological assays.

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in DMSO is no longer sustainable when diluted into a primarily aqueous environment. To address this, you can try several strategies:

  • Lower the final concentration: Your compound's concentration in the assay may be exceeding its solubility limit in the final buffer.

  • Incorporate co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous buffer can help maintain solubility.

  • Adjust the pH: The solubility of ionizable compounds is highly dependent on pH. Systematically testing the solubility of your derivative across a range of pH values may identify a more suitable buffer system.

Q3: How can I determine the maximum soluble concentration of my derivative for an in vitro assay?

A3: A kinetic solubility assay is the recommended method for determining the maximum soluble concentration under specific assay conditions. This involves preparing a high-concentration stock in DMSO, followed by serial dilution into your target aqueous buffer. The solubility limit is then determined by observing the point at which precipitation occurs, often measured via nephelometry, turbidimetry, or light scattering.

Troubleshooting Guide

Issue 1: Compound Precipitation During Assay Preparation

If your TMP derivative precipitates upon dilution from a DMSO stock into your aqueous assay buffer, follow this troubleshooting workflow.

G A Start: Compound Precipitates in Buffer B Is the final concentration too high? A->B C Decrease final assay concentration and re-test. B->C Yes E Is the compound ionizable? (Contains acidic/basic groups) B->E No D Does precipitation persist? C->D D->E Yes I Problem Solved: Compound is soluble. D->I No F Perform pH-Solubility Profile (See Protocol 2). Select optimal pH buffer. E->F Yes H Screen for Co-solvents (e.g., PEG 400, ethanol). Incorporate into buffer. E->H No G Does precipitation persist? F->G G->H Yes G->I No H->I J Consider Salt Formation or Advanced Formulation (e.g., cyclodextrins). H->J If still insoluble

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent activity or poor reproducibility in assays targeting the Dihydrofolate Reductase (DHFR) pathway can be a direct result of poor solubility. If the compound is not fully dissolved, the effective concentration reaching the target enzyme will vary between experiments.

G cluster_0 DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR DHFR Enzyme DNA DNA Synthesis NADPH NADPH NADP NADP+ NADPH->NADP TMP Trimethoprim Derivative (Inhibitor)

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Quantitative Data Summary

The following tables summarize the kinetic solubility of three hypothetical new TMP derivatives in phosphate-buffered saline (PBS) and their solubility dependence on pH.

Table 1: Kinetic Solubility of TMP Derivatives in PBS (pH 7.4)

Compound IDLogP (Predicted)DMSO Stock Conc. (mM)Max. Soluble Conc. in PBS (µM)
TMP-D12.81075.2
TMP-D23.51012.5
TMP-D34.1101.8

Table 2: pH-Dependent Solubility of TMP-D2

Buffer pHBuffer SystemMax. Soluble Conc. (µM)
5.0Acetate85.6
6.0MES42.1
7.0Phosphate15.3
7.4PBS12.5
8.0Tris5.7

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the maximum soluble concentration of a compound in a specific aqueous buffer when diluted from a DMSO stock.

Materials:

  • Test compound (e.g., TMP-D2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader with turbidimetry/nephelometry measurement capability (e.g., at 620 nm)

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Plate: Add 198 µL of PBS (pH 7.4) to each well of the microplate.

  • Serial Dilution:

    • Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, and continue this process across the plate.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined to be the kinetic solubility limit.

Protocol 2: pH-Solubility Profile

Objective: To assess the solubility of an ionizable compound across a range of physiologically relevant pH values.

Materials:

  • Test compound (e.g., TMP-D2)

  • Aqueous buffers of varying pH (e.g., Acetate pH 5.0, MES pH 6.0, Phosphate pH 7.0, Tris pH 8.0)

  • Instrumentation for quantifying compound concentration (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Saturated Solutions: Add an excess amount of the solid compound to vials containing each of the different pH buffers. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Data Plotting: Plot the measured solubility (in µM or µg/mL) against the pH of the buffer to generate the pH-solubility profile.

optimization of antimicrobial assays for trimethoprim analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antimicrobial Assays of Trimethoprim (B1683648) Analogs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the optimization of antimicrobial assays for trimethoprim and its analogs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding antimicrobial assays for trimethoprim analogs.

Q1: What is the mechanism of action for trimethoprim and its analogs? A1: Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][2] This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[3] THF is an essential precursor for the synthesis of nucleotides, the building blocks of DNA.[1] By blocking this step, trimethoprim and its analogs prevent bacterial DNA replication and cell division, thereby inhibiting growth.[1][2] Trimethoprim exhibits selective toxicity because it binds to bacterial DHFR with a much higher affinity than to its mammalian counterpart.[3]

Q2: What are the primary mechanisms of bacterial resistance to trimethoprim? A2: Bacterial resistance to trimethoprim can be acquired through several mechanisms. The most common is the production of a plasmid-encoded, altered DHFR enzyme that is less susceptible to inhibition by trimethoprim.[3][4] Other mechanisms include chromosomal mutations that alter the native DHFR enzyme, overproduction of the normal DHFR enzyme, or changes in bacterial cell wall permeability that prevent the drug from reaching its target.[3][5]

Q3: Why is the composition of the testing medium critical for trimethoprim assays? A3: The composition of the growth medium is crucial because certain components can antagonize the action of trimethoprim.[6][7] Specifically, high levels of thymidine (B127349) or thymine (B56734) in the medium can bypass the effect of DHFR inhibition, allowing bacteria to grow even in the presence of the drug.[6] This leads to falsely elevated Minimum Inhibitory Concentration (MIC) values.[6] Therefore, using a medium with low thymidine content, such as Mueller-Hinton Agar (B569324)/Broth, is essential for accurate susceptibility testing.[6][8] Some protocols recommend adding lysed horse blood, which contains thymidine phosphorylase, to degrade any existing thymidine.[6][7]

Q4: How should the Minimum Inhibitory Concentration (MIC) endpoint be read for trimethoprim? A4: For most bacteriostatic antibiotics, the MIC is the lowest concentration that completely inhibits visible growth. However, for trimethoprim and trimethoprim-sulfamethoxazole combinations, a different reading criterion is often applied due to the phenomenon of "trailing".[9][10] The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that inhibits ≥80% of growth compared to the positive control well.[9][11][12] This approach provides more consistent and clinically relevant results.[10]

Section 2: Visual Guides and Workflows

Mechanism of Action

Trimethoprim Mechanism of Action cluster_pathway Bacterial Folic Acid Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Sulfonamides Sulfonamides Sulfonamides->PABA Trimethoprim Trimethoprim Analogs Trimethoprim->DHF

Caption: Trimethoprim inhibits Dihydrofolate Reductase (DHFR).

Troubleshooting Workflow for Inconsistent MIC Results

MIC Troubleshooting Workflow start Inconsistent MIC Results Observed check_qc Is the QC strain within the acceptable range? start->check_qc check_media Verify Media Preparation check_qc->check_media No check_trailing Are 'trailing' endpoints observed? check_qc->check_trailing Yes check_discs Check Analog/Disc Storage & Expiration check_media->check_discs check_inoculum_prep Review Inoculum Standardization (0.5 McFarland) check_discs->check_inoculum_prep check_incubation Confirm Incubation Time & Temperature check_inoculum_prep->check_incubation systematic_error Systematic Error Likely. Review entire protocol. check_incubation->systematic_error apply_80 Apply 80% Inhibition Reading Rule check_trailing->apply_80 Yes check_solubility Is the analog fully dissolved in the stock solution? check_trailing->check_solubility No use_spectro Consider Spectrophotometric Reading vs. Visual apply_80->use_spectro solubility_protocol Follow Solubility Troubleshooting Guide check_solubility->solubility_protocol No random_error Random Error Possible. Repeat Experiment. check_solubility->random_error Yes

Caption: A decision tree for troubleshooting inconsistent MIC data.

Decision Tree for Trimethoprim Analog Solubility

Solubility Decision Tree start Analog is poorly soluble in aqueous buffer try_dmso Dissolve in minimal 100% DMSO first? start->try_dmso add_buffer Slowly add aqueous buffer to DMSO stock with vortexing try_dmso->add_buffer Yes try_alt_solvent Try alternative organic solvents (e.g., Ethanol) try_dmso->try_alt_solvent No check_precipitate Does it precipitate? add_buffer->check_precipitate success Proceed with Assay. Note final DMSO %. check_precipitate->success No try_sonication Try gentle sonication check_precipitate->try_sonication Yes check_dissolved Is it dissolved? try_sonication->check_dissolved check_dissolved->success Yes consider_modification Consider chemical modification (e.g., salt formation) check_dissolved->consider_modification No try_alt_solvent->add_buffer

Caption: A workflow for addressing poor solubility of analogs.

Section 3: Troubleshooting Guide

Q: My MIC values are inconsistent between experiments. What are the likely causes? A: Inconsistency in MIC results is a common issue that can stem from several factors:

  • Inoculum Density: The most critical variable is often the starting bacterial inoculum. A bacterial suspension that is too dense or too sparse will significantly alter the MIC. Always standardize your inoculum to a 0.5 McFarland standard.[13]

  • Media Variation: Lot-to-lot variability in Mueller-Hinton Broth/Agar can affect results, particularly the concentration of divalent cations (Ca²⁺, Mg²⁺) and thymidine.[6][14]

  • Endpoint Interpretation: Subjectivity in visually determining the endpoint, especially with trailing, can lead to inter-operator variability.[10] Adopting a strict protocol, such as the 80% inhibition rule, is crucial.[11]

  • Incubation Conditions: Ensure that incubation temperature and duration are consistent. For some organisms, CO₂ levels may also be a factor.[11]

Q: I am observing "trailing" or faint growth across a wide range of concentrations. How do I interpret the MIC? A: Trailing endpoints are a known challenge, particularly with bacteriostatic agents like trimethoprim.[10] This phenomenon, where bacterial growth is reduced but not completely eliminated over several dilutions, can make it difficult to determine a precise MIC visually.[10][15]

  • Recommended Action: The standard practice is to define the MIC as the lowest concentration that inhibits at least 80% of the bacterial growth compared to the growth control well.[11][12]

  • Alternative Method: For more objective results, consider using a spectrophotometer or plate reader to measure the optical density (OD) of each well. The MIC can then be defined as the concentration that causes an 80% reduction in OD compared to the control.[16]

Q: My trimethoprim analog is not dissolving in the test medium. What should I do? A: Trimethoprim and many of its synthetic analogs are hydrophobic and have poor aqueous solubility.[17][18]

  • Initial Step: First, attempt to dissolve the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO).[19]

  • Working Solution: Create the working solution by slowly adding the aqueous medium or buffer to the DMSO stock solution while vortexing. This can help prevent precipitation.[19]

  • Sonication: If solubility is still an issue, gentle sonication can help dissolve aggregated compounds.[19]

  • Chemical Modification: For long-term drug development, improving solubility may require chemical modification, such as forming multi-component crystals or salts.[17][20] Studies have shown that forming co-crystals with substances like malic acid can significantly improve the solubility and antibacterial activity of trimethoprim.[17][21]

Q: My quality control (QC) strain results are outside the acceptable range. What does this mean? A: An out-of-range QC result indicates a potential systemic problem with the assay. Do not report patient or experimental results until the issue is resolved.

  • Check the Basics: Systematically verify each component of the assay:

    • QC Strain: Ensure the strain has not been serially sub-cultured too many times and is from a reliable stock.

    • Media: Test a new lot of Mueller-Hinton agar/broth. Confirm the pH is correct and that it has been screened for low thymidine content using a strain like Enterococcus faecalis ATCC 29212.[8][22]

    • Antimicrobial Discs/Stock: Check the expiration date and storage conditions of the trimethoprim discs or analog stock solution.

    • Inoculum: Re-standardize the inoculum carefully.

    • Incubation: Verify the incubator temperature is correct.

Section 4: Data Presentation

Table 1: Quality Control Ranges for Trimethoprim Susceptibility Testing

This table summarizes the acceptable quality control ranges for MIC and disk diffusion methods for standard ATCC reference strains.

QC StrainMethodAntimicrobial AgentConcentration / Disc PotencyAcceptable Range
Escherichia coli ATCC 25922Disk DiffusionTrimethoprim5 µg21 - 28 mm[22]
Staphylococcus aureus ATCC 25923Disk DiffusionTrimethoprim5 µg19 - 26 mm[22]
Haemophilus influenzae ATCC 49247Broth MicrodilutionTrimethoprimN/A0.12 - 0.5 µg/mL[23][24]
Haemophilus influenzae ATCC 49247Disk DiffusionTrimethoprim5 µg27 - 33 mm[23][24]
Streptococcus pneumoniae ATCC 49619Broth MicrodilutionTrimethoprimN/A1.0 - 4.0 µg/mL[23][24]
Table 2: Solubility of Trimethoprim in Various Solvents

This table provides a qualitative and quantitative overview of trimethoprim's solubility.

SolventQualitative SolubilityQuantitative Solubility (in water)Reference
MethanolFreely SolubleN/A[25]
EthanolSolubleN/A[25]
WaterPoorly Soluble~0.4884 g/L[18]
ChloroformSolubleN/A[25]
Water (as co-crystal with Malic Acid)Improved Solubility~2.5-fold increase vs. TMP alone[17][21]
Water (as co-crystal with 5-Fluorouracil)Improved Solubility~3.7-fold increase vs. TMP alone[18]

Section 5: Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol details the standardized broth microdilution method for determining the MIC of trimethoprim analogs.

1. Materials:

  • Trimethoprim analog stock solution (e.g., in DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain of interest (e.g., E. coli, S. aureus).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or Tryptone Soya Broth.[13]

  • Spectrophotometer or densitometer.

  • Incubator (35-37°C).[13]

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies of the test organism.

  • Suspend the colonies in 5 mL of sterile saline or broth.[13]

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Use a spectrophotometer for accuracy (absorbance of 0.08-0.13 at 625 nm).[11]

  • Within 15 minutes of standardization, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the CAMHB.[9]

3. Plate Preparation:

  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the trimethoprim analog (prepared at 2x the final desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard the final 50 µL from the last column. This will result in wells containing 50 µL of varying drug concentrations.

  • Include a growth control well (no drug) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2.5) to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Seal the plates or cover with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[26]

5. Reading and Interpreting Results:

  • Place the microtiter plate on a dark, non-reflective surface or use a reading mirror.

  • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

  • For Trimethoprim Analogs (addressing trailing): If trailing growth is observed, determine the MIC as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[9][11]

  • Optional Spectrophotometric Reading: Measure the OD600 of each well. Calculate the percentage of growth inhibition relative to the growth control and determine the concentration at which ≥80% inhibition is achieved.[16]

References

Technical Support Center: Resolving Peak Tailing in Chromatography of Trimethoprim Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of trimethoprim (B1683648).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of trimethoprim?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than 1, resulting in a peak with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate undesirable interactions between the analyte and the stationary phase.[1] For basic compounds like trimethoprim, this is a common issue that needs to be addressed for reliable analytical results.

Q2: What is the primary cause of peak tailing for trimethoprim?

A2: The primary cause of peak tailing for trimethoprim, a basic compound, is the interaction between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[2] These silanol groups can interact with the amine functional groups of trimethoprim, leading to a secondary retention mechanism that causes some molecules to lag behind the main peak, resulting in a tail.[2][3]

Q3: How does the mobile phase pH affect peak tailing of trimethoprim?

A3: Mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like trimethoprim (pKa ≈ 7.3). At a pH close to the pKa, trimethoprim will exist in both ionized and non-ionized forms, which can lead to peak broadening and tailing.[4] Lowering the pH of the mobile phase (e.g., to pH 3-4) ensures that trimethoprim is fully protonated (ionized), and more importantly, it suppresses the ionization of the residual silanol groups on the stationary phase, thereby minimizing the undesirable secondary interactions that cause tailing.[3][4]

Q4: Can mobile phase additives be used to improve the peak shape of trimethoprim?

A4: Yes, mobile phase additives can significantly improve peak shape. For basic compounds like trimethoprim, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites on the column.[4][5] The TEA competes with trimethoprim for interaction with the silanol groups, reducing the peak tailing. Typically, a concentration of 0.1-0.5% TEA is used.[5]

Q5: What type of HPLC column is recommended for the analysis of trimethoprim to avoid peak tailing?

A5: Using a modern, high-purity, base-deactivated, or end-capped C18 or C8 column is highly recommended.[2] End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, making them unavailable for interaction with basic analytes like trimethoprim.[2] Columns specifically designed for the analysis of basic compounds often provide superior peak shapes.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with trimethoprim.

Issue: My trimethoprim peak is showing significant tailing.

Step 1: Evaluate and Optimize Mobile Phase pH

  • Question: Is your mobile phase pH appropriate for trimethoprim analysis?

  • Answer: For trimethoprim, a weak base, a mobile phase pH of 3 to 4 is often effective in producing symmetrical peaks.[4] This low pH ensures that the silanol groups on the silica-based column are not ionized and thus reduces their interaction with the basic trimethoprim molecule.

  • Action:

    • Prepare a mobile phase with a pH in the range of 3-4 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the trimethoprim standard and observe the peak shape.

Step 2: Consider Mobile Phase Additives

  • Question: Have you tried using a mobile phase additive to reduce tailing?

  • Answer: If adjusting the pH alone is not sufficient, the addition of a competing base like triethylamine (TEA) can significantly improve peak shape by masking residual silanol groups.[4][5]

  • Action:

    • Add 0.1% (v/v) triethylamine to the mobile phase.

    • Re-equilibrate the column and inject the sample.

    • Observe the peak for improved symmetry.

Step 3: Assess Your HPLC Column

  • Question: Are you using the right type of column, and is it in good condition?

  • Answer: The choice of column is crucial. An older column or one not designed for basic compounds may have more active silanol sites. Column degradation or contamination can also lead to poor peak shapes.[2]

  • Action:

    • Use a modern, end-capped C18 or C8 column from a reputable manufacturer.

    • If the column is old or has been used extensively with aggressive mobile phases, consider replacing it.

    • Ensure the column is not contaminated by flushing it with a strong solvent.

Step 4: Check for Column Overload

  • Question: Could you be overloading the column?

  • Answer: Injecting too much sample can lead to peak distortion, including tailing.[2]

  • Action:

    • Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the diluted samples and observe the peak shape. If the tailing decreases with dilution, you are likely experiencing column overload.

    • Reduce the injection volume or the sample concentration.

Step 5: Minimize Extra-Column Volume

  • Question: Is your HPLC system optimized to reduce dead volume?

  • Answer: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.

  • Action:

    • Use tubing with the smallest possible internal diameter and length.

    • Ensure all fittings are properly connected to avoid any dead volume.

Quantitative Data Summary

The following tables summarize the impact of different chromatographic parameters on the peak shape and retention of trimethoprim, compiled from various studies.

Table 1: Effect of Mobile Phase pH on Trimethoprim Peak Shape

Mobile Phase pHTailing Factor (Asymmetry)Observations
7.0> 1.5Significant tailing observed due to silanol interactions.
5.5~1.3Improved peak shape but some tailing may still be present.[4]
4.0~1.1 - 1.2Good peak symmetry, suitable for most applications.[6]
3.0~1.0 - 1.1Excellent peak symmetry with minimal tailing.[4]

Table 2: Typical HPLC Method Parameters for Trimethoprim Analysis

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 150 mmBase-deactivated C18, 5 µm, 4.6 x 250 mm[7]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0) (70:30 v/v)[6]Methanol:Acetate Buffer (pH 3.5) (40:60 v/v)Methanol:Buffer solution (pH 3.6) (3:7 v/v)[7]
Flow Rate 1.0 mL/min[6]1.2 mL/min1.3 mL/min[7]
Detection UV at 260 nm[6]UV at 280 nmUV at 280 nm[7]
Tailing Factor 1.13[6]~1.2Not specified, but meets USP requirements.[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Trimethoprim

This protocol is based on a validated method for the simultaneous estimation of Sulfamethoxazole and Trimethoprim.[6]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Agilent C18 (250mm × 4.6mm, 5µm).

  • Mobile Phase Preparation:

    • Prepare a buffer solution of Triethylamine.

    • Mix the buffer and Acetonitrile in a ratio of 30:70 (v/v).

    • Adjust the pH to 4.0 with Orthophosphoric acid.

    • Filter the mobile phase through a 0.45µm nylon filter and degas.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 260 nm.

    • Injection volume: 20 µL.

    • Column temperature: Ambient.

  • Standard Solution Preparation:

    • Accurately weigh and transfer about 10mg of Trimethoprim working standard into a 10ml volumetric flask.

    • Add 2ml of mobile phase and sonicate for 15 minutes.

    • Make up to the mark with the mobile phase.

  • Sample Solution Preparation:

    • For tablets, crush 20 tablets and transfer a powder quantity equivalent to 10mg of Trimethoprim into a 10ml volumetric flask.

    • Add 7ml of mobile phase and sonicate for 20 minutes to dissolve.

    • Make up to the volume with the mobile phase and filter through a 0.45µm nylon filter.

  • Procedure:

    • Inject five replicate injections of the standard solution to check for system suitability. The tailing factor for trimethoprim should be around 1.13.[6]

    • Inject the sample solution and calculate the amount of Trimethoprim.

Protocol 2: USP Method for Impurities in Trimethoprim

This protocol is based on the USP-38 method for testing impurities in Trimethoprim.[8]

  • Instrumentation: UltiMate 3000 LC or equivalent.

  • Column: Acclaim 120 C18 (4.6 x 250mm, 5µm).

  • Mobile Phase Preparation:

    • Buffer solution: Prepare a 10mM Sodium perchlorate (B79767) solution in water and adjust the pH to 3.6 with phosphoric acid.

    • Mobile phase: Prepare a mixture of Buffer solution and Methanol (7:3 v/v).

  • Chromatographic Conditions:

    • Separation Mode: Isocratic.

    • Column temperature: 25˚C.

    • Flow rate: 1.3 mL/min.

    • Injection Volume: 20 µl.

    • Detector wavelength: UV 280 nm.

    • Run Time: 55 min.

  • Test Solution Preparation:

    • Transfer about 25 mg of Trimethoprim to a 25 ml volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • System Suitability:

    • Prepare a resolution solution containing Trimethoprim and Diaveridine (B1670400).

    • The resolution between the trimethoprim and diaveridine peaks should be not less than 2.5.

Visualizations

Troubleshooting_Peak_Tailing cluster_solutions Troubleshooting Steps start Peak Tailing Observed for Trimethoprim check_pH Step 1: Check & Optimize Mobile Phase pH (3-4) start->check_pH add_additive Step 2: Add Mobile Phase Additive (e.g., TEA) check_pH->add_additive Tailing Persists check_column Step 3: Evaluate Column Condition & Type add_additive->check_column Tailing Persists check_overload Step 4: Check for Column Overload check_column->check_overload Tailing Persists check_dead_volume Step 5: Minimize Extra-Column Volume check_overload->check_dead_volume Tailing Persists resolved Peak Tailing Resolved check_dead_volume->resolved Issue Identified & Fixed

Caption: A logical workflow for troubleshooting peak tailing in trimethoprim chromatography.

Trimethoprim_Interaction cluster_column Silica-Based Stationary Phase cluster_analyte Trimethoprim Molecule silanol Si-OH Residual Silanol Group (Acidic) trimethoprim R-NH2 Basic Amine Group interaction Undesirable Secondary Interaction (Causes Peak Tailing) trimethoprim:f0->interaction interaction->silanol:f0

Caption: Interaction between trimethoprim and residual silanol groups causing peak tailing.

References

Technical Support Center: Synthesis of Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trimethoprim (B1683648) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments. Our goal is to help you improve the selectivity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving selectivity during the synthesis of trimethoprim derivatives?

A1: The primary challenges in synthesizing trimethoprim derivatives revolve around controlling regioselectivity on the pyrimidine (B1678525) core. Key issues include:

  • Controlling Substitution on Polychlorinated Pyrimidines: 2,4-dichloropyrimidines are common starting materials. Nucleophilic aromatic substitution (SNAr) reactions on these substrates often yield a mixture of C2 and C4 substituted isomers, with the C4 position being generally more reactive.[1][2]

  • Selective Functionalization of C-H Bonds: Direct C-H functionalization is an efficient method for introducing substituents, but achieving regioselectivity between the different C-H bonds on the pyrimidine ring can be difficult without appropriate directing groups or catalysts.

  • Preventing Side Reactions: Undesired reactions, such as self-condensation of aminopyrimidines or bis-arylation of amines, can reduce the yield of the target derivative and complicate purification.

Q2: How can I favor substitution at the C2 position of a 2,4-dichloropyrimidine (B19661)?

A2: While C4 is the more reactive site, several strategies can be employed to achieve C2 selectivity:

  • Use of Tertiary Amine Nucleophiles: Tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[3]

  • Palladium Catalysis with Specific Ligands: The use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling with thiols.[4]

  • Use of a Surrogate for the Parent Dichloropyrimidine: Employing 5-trimethylsilyl-2,4-dichloropyrimidine can facilitate regioselective amination at the C2 position.[5]

Q3: What is the role of protecting groups in the selective synthesis of trimethoprim derivatives?

A3: Protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions and to direct reactions to a specific site.[6] For example, in the synthesis of complex trimethoprim analogues with multiple reactive sites (e.g., hydroxyl or additional amino groups on the benzyl (B1604629) ring or pyrimidine core), protecting these groups allows for selective modification of other parts of the molecule. Orthogonal protecting groups, which can be removed under different conditions, are particularly useful for multi-step syntheses.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Amination of 2,4-Dichloropyrimidines

You are attempting to synthesize a 2-amino-4-chloro-pyrimidine derivative but are obtaining a mixture of C2 and C4 isomers, with the C4 isomer being the major product.

Click for Troubleshooting Steps

Possible Cause 1: Inherent Reactivity of the Pyrimidine Ring

The C4 position of 2,4-dichloropyrimidine is electronically more susceptible to nucleophilic attack than the C2 position.

  • Solution 1a: Catalyst-Controlled Amination: For secondary aliphatic amines and anilines, palladium-catalyzed amination can significantly enhance C4 selectivity. However, for achieving C2 selectivity with aryl- and heteroarylamines, a dialkylbiarylphosphine-derived palladium catalyst can be effective when using a 5-trimethylsilyl-2,4-dichloropyrimidine surrogate.[5]

  • Solution 1b: Utilize Tertiary Amine Nucleophiles for C2 Selectivity: If your synthetic route allows, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[3]

Possible Cause 2: Suboptimal Reaction Conditions

The choice of base and solvent can influence the regioselectivity of the amination reaction.

  • Solution 2a: Base Selection: For Pd-catalyzed amination with aliphatic secondary amines to achieve high C4 selectivity, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is effective.[1]

  • Solution 2b: Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents like THF or dioxane are commonly used in Pd-catalyzed reactions.

Quantitative Data on Regioselectivity in Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine

AmineConditionsC4:C2 RatioYield (%)Reference
Dibutylamine (B89481)K2CO3, DMAc, rt70:30-[1]
DibutylaminePd(OAc)2/dppb, LiHMDS, THF, -20 °C99:195[1]
N-MethylanilineNo catalyst, K2CO3, DMAc, rt97:3-[1]
Problem 2: Low Yields in Suzuki Cross-Coupling Reactions on the Pyrimidine Core

You are attempting a Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of a 2,4-diamino-6-substituted pyrimidine, but the yield is low.

Click for Troubleshooting Steps

Possible Cause 1: Inappropriate Halogen at the Coupling Site

The reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.

  • Solution 1a: Switch to an Iodo-Substituted Pyrimidine: If you are using a bromo- or chloro-substituted pyrimidine, consider replacing it with the corresponding iodo-derivative. Iodination of the 5-position of 2,4-diaminopyrimidines can be achieved using N-iodosuccinimide (NIS).

Possible Cause 2: Suboptimal Catalyst System or Reaction Conditions

The choice of palladium catalyst, base, and solvent system is critical for a successful Suzuki coupling.

  • Solution 2a: Catalyst and Base Selection: A common and effective system is Pd(PPh3)4 as the catalyst and K2CO3 as the base.

  • Solution 2b: Solvent System: A mixture of solvents such as EtOH/toluene/H2O is often used to ensure the solubility of both the organic and inorganic reagents.

Quantitative Data on Suzuki Coupling of 2,4-Diamino-5-iodo-6-substituted Pyrimidines

Arylboronic Acid SubstituentYield (%)Reference
Phenyl52-78
4-Methoxyphenyl (electron-donating)52-78
4-Trifluoromethylphenyl (electron-withdrawing)52-78

Note: The yields were not significantly affected by the electronic nature of the substituent on the phenylboronic acid.

Experimental Protocols

Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a procedure demonstrating high C4 selectivity using a palladium catalyst.[1]

Materials:

  • 6-(4-fluorophenyl)-2,4-dichloropyrimidine

  • Dibutylamine

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.

  • Add Pd(OAc)2 (1-2 mol%) and dppb (1-2 mol%).

  • Cool the mixture to -20 °C.

  • Slowly add a solution of LiHMDS (1.1 eq) in THF.

  • Add dibutylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 1 hour, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_c4 C4-Selective Pathway cluster_c2 C2-Selective Pathway start 2,4-Dichloropyrimidine c4_reagents Secondary Amine, Pd(OAc)2/dppb, LiHMDS, THF start->c4_reagents Amination c2_reagents Tertiary Amine or Bulky NHC-Pd Catalyst start->c2_reagents Amination c4_product C4-aminated product c4_reagents->c4_product High Selectivity (>95%) c2_product C2-aminated product c2_reagents->c2_product High Selectivity

Caption: Workflow for regioselective amination of 2,4-dichloropyrimidine.

troubleshooting_logic problem Poor Regioselectivity in Amination of Dichloropyrimidine cause1 Inherent C4 Reactivity problem->cause1 cause2 Suboptimal Conditions problem->cause2 solution1a Catalyst Control (e.g., Pd/bulky ligand for C2) cause1->solution1a solution1b Change Nucleophile (e.g., Tertiary Amine for C2) cause1->solution1b solution2a Optimize Base (e.g., LiHMDS) cause2->solution2a solution2b Optimize Solvent (e.g., Anhydrous THF) cause2->solution2b

Caption: Troubleshooting logic for poor regioselectivity in amination.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Trimethoprim Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of trimethoprim (B1683648) in different matrices, including pharmaceutical formulations and biological samples. The objective is to offer a consolidated resource of experimental data to aid in the selection and implementation of a suitable analytical method. All data presented is sourced from peer-reviewed publications and validated according to ICH guidelines.

Comparative Analysis of Chromatographic Conditions and Validation Parameters

The following table summarizes the key chromatographic conditions and validation parameters for several reported HPLC methods for trimethoprim analysis. This allows for a direct comparison of their performance characteristics.

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Stationary Phase (Column) Inertsil C8 (250 x 4.6 mm, 5 µm)[1]Agilent C18 (250 x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)[2]Waters X-bridge shield C-18 (100 mm x 4.6 mm, 3.5 µm)[3][4]C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile (B52724):Potassium dihydrogen phosphate (B84403) buffer (pH 6.5) (35:65 v/v)[1]Triethylamine (B128534):Acetonitrile (30:70 v/v)Water:Acetonitrile:Triethylamine (838:160:2 v/v/v), pH 5.5[2]Buffer pH 5.5:Methanol (75:25 v/v)[3][4]Methanol:Dihydrogen orthophosphate buffer (pH 3.5) (60:40 v/v)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/minNot Specified1.2 mL/min[3][4]1.2 mL/min[5]
Detection Wavelength 250 nm[1]260 nmNot Specified220 nm[3][4]230 nm[5]
Linearity Range (µg/mL) 2.5 - 12.5[1]10 - 5020 - 100Not Specified3 - 10[5]
Accuracy (% Recovery) Not Specified98.6 - 101.2%98.0 - 102.0%Not SpecifiedNot Specified
Precision (% RSD) < 2%[1]< 2%< 2%Not SpecifiedNot Specified
LOD (µg/mL) 0.0066[1]0.550.7[2]Not SpecifiedNot Specified
LOQ (µg/mL) 0.022[1]1.102.3[2]Not SpecifiedNot Specified
Retention Time (min) 5.70[1]4.388Not Specified~2.9[3][4]3.1[5]

Experimental Protocols

This section provides a detailed methodology for two of the cited HPLC methods to illustrate the experimental setup.

Method 1: Stability-Indicating Assay in Bulk Drug and Tablets [1]

  • Chromatographic System: A Waters liquid chromatographic system (Model 2695) equipped with a quaternary pump, UV-Visible detector, and Empower 2 software was used.

  • Stationary Phase: An Inertsil C8 column (250 x 4.6 mm, 5 µm particle size) was employed.

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 6.5) in a ratio of 35:65 (v/v) was used. The mobile phase was filtered and degassed before use.

  • Flow Rate: The mobile phase was delivered at a constant flow rate of 1.0 mL/min.

  • Detection: The UV detector was set to a wavelength of 250 nm.

  • Standard and Sample Preparation: Standard stock solutions of trimethoprim were prepared in the mobile phase. For tablet analysis, a powder equivalent to a specific amount of trimethoprim was dissolved in the mobile phase, sonicated, and filtered.

Method 3: Simultaneous Determination in Injectable Solution [2]

  • Chromatographic System: A reversed-phase HPLC system coupled with a photodiode array (PDA) detector was used.

  • Stationary Phase: A C18 column (250 mm x 4.6 mm i.d., 5 µm particle size) was used at room temperature.

  • Mobile Phase: An isocratic mobile phase consisting of a trinary solvent mixture of water, acetonitrile, and triethylamine in the ratio of 838:160:2 (v/v/v), with the pH adjusted to 5.5 ± 0.05.

  • Flow Rate: Not explicitly stated in the abstract.

  • Detection: The PDA detector was used for monitoring the analytes.

  • Forced Degradation Studies: The stability-indicating nature of the method was confirmed by subjecting the drug solution to stress conditions including UV light (254 nm), heat (70°C), acid hydrolysis (1.0 N HCl), base hydrolysis (1.0 N NaOH), and oxidation (10% H₂O₂).

Visualization of the HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method as per ICH guidelines, which is a common thread among the compared methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Parameter Optimization (Mobile Phase, Column, etc.) H System Suitability A->H Initial Assessment B Specificity C Linearity B->C Validation Sequence D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G I Routine Analysis of Samples G->I Method Implementation

Caption: A generalized workflow for HPLC method validation.

Conclusion

The presented data highlights that a variety of reliable and robust HPLC methods are available for the analysis of trimethoprim. The choice of a specific method will depend on the sample matrix, the required sensitivity, and the available instrumentation. C18 and C8 columns are commonly employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The validation data demonstrates that these methods are accurate, precise, and linear over a specified concentration range, making them suitable for quality control and research purposes. For stability studies, methods that have been validated through forced degradation are recommended. Researchers should carefully consider the specific requirements of their analysis to select the most appropriate HPLC method from the available literature.

References

A Comparative Guide to the Antimicrobial Activity of Trimethoprim Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various trimethoprim (B1683648) derivatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

Trimethoprim (TMP) is a synthetic antibiotic that has been in clinical use for decades, often in combination with sulfamethoxazole. It functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolate, a precursor required for the synthesis of nucleic acids and some amino acids, ultimately leading to the cessation of bacterial growth.[1][2] However, the emergence of microbial resistance to trimethoprim has necessitated the development of novel derivatives with enhanced potency and a broader spectrum of activity. This guide explores the antimicrobial activity of several of these derivatives, presenting key data and experimental methodologies to aid in their evaluation and further development.

Data Presentation: Antimicrobial Activity of Trimethoprim and its Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of trimethoprim and selected derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

CompoundDerivative TypeMicrobial StrainMIC (µM)Reference
Trimethoprim (TMP) Parent DrugStaphylococcus aureus22.7[3]
Escherichia coli55.1[3]
Benzyloxy Derivative (4b) Substituted Benzyl (B1604629) RingStaphylococcus aureus5.0[3]
Escherichia coli4.0[3]
Iodinated Trimethoprim (TMP-I) Halogenated DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)1.25 µg/mL
Diaveridine Clinically Used DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)Resistant
Various Schiff Base Derivatives N4-SubstitutedStaphylococcus aureusVery little to no activity[3]
Escherichia coliVery little to no activity[3]
Various Phenyl Ethanone Derivatives Substituted Benzyl RingStaphylococcus aureusIncreased activity[3]
Escherichia coliIncreased activity[3]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Trimethoprim and its derivatives exert their antimicrobial effect by targeting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the production of tetrahydrofolic acid, a vital cofactor in the synthesis of DNA, RNA, and certain amino acids. By inhibiting DHFR, these compounds effectively starve the bacteria of essential building blocks, leading to a bacteriostatic effect.

DHFR_Inhibition_Pathway Mechanism of Action of Trimethoprim Derivatives cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) Nucleic Acid Precursors Nucleic Acid Precursors Tetrahydrofolate (THF)->Nucleic Acid Precursors DNA, RNA, Amino Acids DNA, RNA, Amino Acids Nucleic Acid Precursors->DNA, RNA, Amino Acids Trimethoprim & Derivatives Trimethoprim & Derivatives DHFR DHFR Trimethoprim & Derivatives->DHFR Binds and Inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim Derivatives.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The procedure is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of trimethoprim and its derivatives

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB directly in the microtiter plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the diluted bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme, providing a direct assessment of its mechanism of action.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Stock solutions of trimethoprim derivatives

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Varying concentrations of the test compounds (trimethoprim derivatives) are added to the wells of the microtiter plate. A control well without any inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the DHF substrate to all wells.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition for each compound concentration is determined relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of new trimethoprim derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action cluster_evaluation Further Evaluation start Design of Trimethoprim Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification mic_determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) purification->mic_determination agar_diffusion Agar Well/Disk Diffusion Assay purification->agar_diffusion dhfr_assay DHFR Inhibition Assay (IC50) mic_determination->dhfr_assay toxicity Cytotoxicity Assays dhfr_assay->toxicity in_vivo In Vivo Efficacy Studies toxicity->in_vivo sar Structure-Activity Relationship (SAR) in_vivo->sar sar->start Lead Optimization

Caption: General workflow for the development of novel trimethoprim derivatives.

Conclusion

The development of novel trimethoprim derivatives presents a promising strategy to combat the growing threat of antimicrobial resistance. The data presented in this guide highlights that modifications to the trimethoprim scaffold, particularly at the benzyl ring, can lead to significant improvements in antimicrobial potency. The provided experimental protocols offer standardized methods for the evaluation of these new compounds, facilitating comparability of results across different studies. Further research focusing on structure-activity relationships will be crucial in designing the next generation of DHFR inhibitors with enhanced efficacy and a broader spectrum of activity.

References

A Comparative Guide to the Structural Validation of Synthesized Trimethoprim Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical data for the structural validation of newly synthesized Trimethoprim (B1683648) Propanoic Acid against a trimethoprim standard. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. Detailed experimental protocols and comparative data are presented to ensure the unambiguous confirmation of the molecular structure.

Introduction

Trimethoprim (TMP) is a synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] The synthesis of derivatives, such as Trimethoprim Propanoic Acid, is a common strategy in drug discovery to modulate physicochemical properties like solubility, permeability, or to create a linker for conjugation.

The addition of a propanoic acid moiety to the trimethoprim scaffold necessitates rigorous structural validation to confirm the success of the synthesis and to ensure the purity and identity of the final compound. This guide outlines the standard analytical workflow and compares the expected spectroscopic and physical data of the parent trimethoprim molecule with the experimental data obtained for the synthesized this compound.

Experimental Validation Workflow

The structural integrity of the synthesized compound was ascertained through a multi-faceted analytical approach. The workflow ensures that all aspects of the molecular structure, from molecular weight and functional groups to the specific arrangement of atoms, are confirmed.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade cluster_primary Primary Confirmation cluster_spectroscopy Spectroscopic Analysis cluster_conclusion Final Confirmation start Synthesized This compound lcms LC-MS Analysis (Purity & Mass) start->lcms mp Melting Point (Physical Property) start->mp ftir FTIR Spectroscopy (Functional Groups) lcms->ftir mp->ftir nmr NMR Spectroscopy (¹H & ¹³C Connectivity) ftir->nmr end Structurally Validated This compound nmr->end

Caption: Experimental workflow for the structural validation of synthesized compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • System: Agilent 1260 Infinity II LC system coupled with a 6120 Quadrupole LC/MS detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: 100-500 m/z.

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer.

  • Method: Attenuated Total Reflectance (ATR).

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Spectral width of 16 ppm, 32 scans.

  • ¹³C NMR: Spectral width of 240 ppm, 1024 scans.

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Processing: Chemical shifts (δ) are reported in parts per million (ppm).

3.4 Melting Point Analysis

  • Instrument: Stuart SMP30 Melting Point Apparatus.

  • Method: The crystalline solid was packed into a capillary tube and heated at a ramp rate of 2 °C/min.

  • Observation: The range from the appearance of the first liquid droplet to complete liquefaction was recorded.

Results and Comparative Data

The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and compare it with a trimethoprim standard.

Table 1: Physical and Mass Spectrometric Data

Analytical TechniqueTrimethoprim StandardObserved (Synthesized Compound)Interpretation
Molecular Formula C₁₄H₁₈N₄O₃C₁₇H₂₂N₄O₅Consistent with addition of a C₃H₄O₂ (propanoic acid) moiety.
Molecular Weight 290.32 g/mol [2]362.38 g/mol Consistent with the addition of a propanoic acid group.
LC-MS (m/z [M+H]⁺) 291.1363.2The observed mass-to-charge ratio confirms the expected molecular weight of the synthesized product.
Melting Point (°C) 199-203 °C[3][4][5]215-218 °CThe shift in melting point indicates a new, different compound has been formed, likely with different crystal packing due to the new functional group.

Table 2: FTIR Spectroscopic Data

Functional GroupTrimethoprim (Expected cm⁻¹)Observed (Synthesized Compound, cm⁻¹)Interpretation
N-H Stretch (Amine) ~3470, 3320~3475, 3325The primary amine groups of the pyrimidine (B1678525) ring remain intact.
C-H Stretch (Aromatic/Aliphatic) ~3100-2800~3100-2800Standard C-H stretches are present as expected.
C=N, C=C Stretch (Aromatic) ~1650-1590~1650-1590Aromatic ring structures are preserved in the product.
C-O Stretch (Ether) ~1235, 1125~1235, 1125The characteristic trimethoxybenzyl ether linkages are unchanged.
O-H Stretch (Carboxylic Acid) Not PresentBroad, ~3300-2500 The broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid, confirming the addition of the propanoic acid moiety.
C=O Stretch (Carboxylic Acid) Not Present~1710 A strong, sharp peak appears, which is indicative of the carbonyl (C=O) group of the new carboxylic acid functional group.[6]

Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Environment (Trimethoprim)Expected Shift (δ ppm)Observed Shift (δ ppm)Interpretation
-OCH₃ (9H, two singlets) 3.73 (6H), 3.63 (3H)[7]3.74 (6H), 3.64 (3H)Methoxy groups on the benzyl (B1604629) ring are unaffected.
Ar-CH₂- (2H, singlet) ~3.54[7]~3.85Downfield shift of the benzylic protons, likely due to the electronic effect of the new substituent on the pyrimidine ring.
-NH₂ (4H, two broad singlets) ~6.2, ~5.7[7]~7.8 (1H), ~6.5 (2H), ~6.0 (2H)Significant change in amine proton signals, suggesting one amine is now an amide. The new ~7.8 ppm signal is typical for an amide N-H.
Aromatic-H (2H, singlet) ~6.56[7]~6.60Aromatic protons of the trimethoxybenzyl group are largely unchanged.
Pyrimidine-H (1H, singlet) ~7.53[7]~7.95Downfield shift of the pyrimidine ring proton, confirming substitution on the ring.
-CH₂CH₂COOH (4H, new) Not Present~2.8 (t, 2H), ~2.5 (t, 2H) Two new triplets appear, consistent with the two methylene (B1212753) groups of the propanoic acid chain, confirming successful addition.
-COOH (1H, new) Not Present~12.1 (broad s, 1H) A very downfield, broad singlet confirms the presence of the carboxylic acid proton.

Conclusion

The collective data from LC-MS, melting point analysis, FTIR, and NMR spectroscopy provides unequivocal evidence for the successful synthesis of this compound. The mass spectrometry data confirms the expected molecular weight, while FTIR and NMR data verify the incorporation of the propanoic acid functional group and identify its location on the trimethoprim scaffold. The purity of the compound was affirmed by a single peak in the liquid chromatography analysis. This systematic approach to structural validation ensures the identity and integrity of the synthesized molecule, which is a critical step before its use in further research and development.

References

A Comprehensive Analysis of Methodologies for the Synthesis of a Key Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Synthetic Routes to Trimethoprim (B1683648)

Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a crucial antibacterial agent frequently used in combination with sulfamethoxazole. Its synthesis has been approached through various routes since its initial development. This guide provides a comparative analysis of the most prominent synthetic pathways to trimethoprim, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows. This information is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting the most suitable method for their specific needs, considering factors such as yield, efficiency, and scalability.

Overview of Synthetic Strategies

Several synthetic routes to trimethoprim have been established, with the most common ones commencing from 3,4,5-trimethoxybenzaldehyde (B134019). An earlier, classical route, known as the Burchall and Hitchings method, starts from a cinnamic acid derivative. The choice of a particular route often depends on the availability of starting materials, desired yield, and operational simplicity.

I. The Burchall and Hitchings Synthesis (Route 1)

The original synthesis of trimethoprim, developed by Burchall and Hitchings, begins with the ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid.[1] This multi-step process involves formylation, cyclization with guanidine (B92328), followed by chlorination and amination to yield the final product.[1] While historically significant, this route is often associated with a modest overall yield of approximately 20%.[1]

II. Synthesis via Condensation with 3-Anilinopropionitrile (B89847) (Route 2)

A more direct and high-yielding approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile. This reaction, followed by cyclization with a guanidine compound, provides a streamlined pathway to trimethoprim.[2] This method is noted for its operational simplicity and high yields in the condensation step.

III. Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate (B8463686) (Route 3)

This route utilizes a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate.[3][4] The resulting intermediate undergoes reduction of the double bond, followed by a cyclization reaction with guanidine to form the pyrimidine (B1678525) ring of trimethoprim.[3]

IV. Synthesis via Knoevenagel Condensation with Malononitrile (B47326) (Route 4)

Similar to the previous route, this method also employs a Knoevenagel condensation, but with malononitrile as the active methylene (B1212753) compound.[3] The resulting benzylidenemalononitrile (B1330407) derivative is then partially reduced to an enamine, which is subsequently cyclized with guanidine to afford trimethoprim.[3]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to trimethoprim, allowing for a direct comparison of their efficiency.

Parameter Route 1: Burchall and Hitchings Route 2: via 3-Anilinopropionitrile Route 3: via Ethyl Cyanoacetate Route 4: via Malononitrile
Starting Material Ethyl 3,4,5-trimethoxydihydrocinnamate3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzaldehyde3,4,5-Trimethoxybenzaldehyde
Key Reagents Ethyl formate, Guanidine, POCl₃, NH₃3-Anilinopropionitrile, GuanidineEthyl cyanoacetate, GuanidineMalononitrile, Guanidine
Overall Yield ~20%[1]High (Condensation yield: 95.5-97%)[2]Good (Recrystallization can yield >98.8% purity)[4]Moderate to Good
Reaction Steps 4233
Key Conditions Formylation, Cyclization, Chlorination, AminationCondensation with azeotropic water removal, CyclizationKnoevenagel condensation, Reduction, CyclizationKnoevenagel condensation, Partial reduction, Cyclization

Experimental Protocols

Route 2: Synthesis via Condensation with 3-Anilinopropionitrile

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile [2]

  • To a 2000 mL four-necked flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (98 g, 0.5 mol), 3-anilinopropionitrile (85 g, 0.58 mol), dimethyl sulfoxide (B87167) (250 mL), sodium methoxide (B1231860) (50 g), and benzene (B151609) (300 mL).

  • Heat the mixture to reflux at 85°C and remove the generated water azeotropically using the water-dividing device.

  • Monitor the reaction until no more water is collected.

  • After the reaction is complete, recover the benzene under reduced pressure.

  • Add 750 mL of water to the residue, stir, and cool to 5-10°C.

  • Collect the precipitated product by suction filtration and dry in an oven to obtain the condensation product (155 g, 95.5% yield).

Step 2: Cyclization with Guanidine

Detailed protocol for this specific cyclization step was not available in the searched documents. Generally, the condensation product is dissolved in a suitable solvent like ethanol (B145695) and heated with a guanidine compound (e.g., guanidine hydrochloride) in the presence of a base to effect cyclization.

Route 3: Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate

Step 1: Knoevenagel Condensation [4]

  • In a reactor, place 3,4,5-trimethoxybenzaldehyde (196.2 g, 1 mol), ethyl cyanoacetate (113.12 g, 1 mol), DMSO (750 mL), sodium methoxide (60 g), and 15-crown-5 (B104581) (220 g).

  • Heat the mixture to reflux at 105 ± 2°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete in approximately 2.5 hours.

Subsequent steps involve reduction of the double bond of the Knoevenagel product and cyclization with guanidine. Specific, detailed protocols for these subsequent steps were not fully elucidated in the provided search results.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to trimethoprim.

Trimethoprim_Synthesis_Comparison cluster_route1 Route 1: Burchall & Hitchings cluster_route2 Route 2: via 3-Anilinopropionitrile cluster_route3 Route 3: via Ethyl Cyanoacetate cluster_route4 Route 4: via Malononitrile R1_Start Ethyl 3,4,5-Trimethoxydihydrocinnamate R1_Int1 Formylation Product R1_Start->R1_Int1 Ethyl Formate, Na R1_Int2 2-Amino-4-hydroxy Pyrimidine R1_Int1->R1_Int2 Guanidine R1_Int3 4-Chloro Pyrimidine R1_Int2->R1_Int3 POCl3 R1_End Trimethoprim R1_Int3->R1_End NH3 R2_Start 3,4,5-Trimethoxybenzaldehyde R2_Int1 Condensation Product R2_Start->R2_Int1 3-Anilinopropionitrile R2_End Trimethoprim R2_Int1->R2_End Guanidine R3_Start 3,4,5-Trimethoxybenzaldehyde R3_Int1 Knoevenagel Product R3_Start->R3_Int1 Ethyl Cyanoacetate R3_Int2 Reduced Intermediate R3_Int1->R3_Int2 Reduction (e.g., H2/Pd-C) R3_End Trimethoprim R3_Int2->R3_End Guanidine R4_Start 3,4,5-Trimethoxybenzaldehyde R4_Int1 Knoevenagel Product R4_Start->R4_Int1 Malononitrile R4_Int2 Enamine Intermediate R4_Int1->R4_Int2 Partial Reduction R4_End Trimethoprim R4_Int2->R4_End Guanidine

Caption: Comparative workflow of four different synthetic routes to Trimethoprim.

Conclusion

The synthesis of trimethoprim can be accomplished through several distinct pathways, each with its own set of advantages and disadvantages. The original Burchall and Hitchings route, while foundational, is less efficient in terms of overall yield. Modern methods commencing from 3,4,5-trimethoxybenzaldehyde offer more streamlined and higher-yielding alternatives. The choice between condensation with 3-anilinopropionitrile or Knoevenagel condensation with either ethyl cyanoacetate or malononitrile will depend on factors such as reagent availability, cost, and desired purity of the final product. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to make informed decisions for the synthesis of this important antibacterial agent.

References

comparing the efficacy of trimethoprim analogs to the parent drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of various trimethoprim (B1683648) (TMP) analogs against the parent drug. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

Trimethoprim, a synthetic antibiotic, functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for DNA, RNA, and protein synthesis.[1][2][3] The emergence of bacterial resistance to trimethoprim has necessitated the development of novel analogs with improved potency and efficacy against resistant strains. This guide summarizes quantitative data from various studies that have synthesized and evaluated trimethoprim derivatives, offering a comparative overview of their antibacterial activity.

Data Presentation: Comparative Efficacy of Trimethoprim Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for several trimethoprim analogs compared to the parent drug. A lower MIC or IC50 value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Trimethoprim Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µg/mL)
Trimethoprim (TMP)>100
TMP-I (Iodinated)1.25
Diaveridine>100

Data sourced from a study on halogenated trimethoprim derivatives, which demonstrated that the iodinated analog (TMP-I) exhibited significantly enhanced activity against a trimethoprim-resistant MRSA strain compared to the parent drug and another clinical derivative, diaveridine.[4]

Table 2: Antibacterial Activity of Lipophilic Trimethoprim Analogs against Trimethoprim-Resistant MRSA (Strain COL)

CompoundMIC (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Trimethoprim (TMP)>128>128
TMP-styrene-OMe48

This table highlights the improved efficacy of a lipophilic trimethoprim analog against a highly resistant MRSA strain, with a significant reduction in both MIC and MBC values compared to trimethoprim.[1][5]

Table 3: Minimum Inhibitory Concentration (MIC) of Groebke-Blackburn-Bienaymé Reaction (GBBR) Adducts of Trimethoprim

CompoundMIC against E. coli ATCC 25922 (µM)MIC against S. aureus ATCC 29213 (µM)
Trimethoprim (TMP)2.052.05
Analog 4c 4.14.1
Analog 4f 4.14.1
Analog 4h 4.14.1
Analog 4i 4.14.1
Analog 4j 4.14.1
Analog 6a 4.14.1

The MIC values for 15 novel trimethoprim analogs were determined, with several compounds showing potency comparable to the parent drug against both Gram-negative and Gram-positive bacteria.[6]

Table 4: Dihydrofolate Reductase (DHFR) Inhibition by Novel Trimethoprim Analogs with Amide Bonds

CompoundIC50 (µM)
Trimethoprim (TMP)55.26
Analog 1 21.78
Analog 2 0.99
Analog 3 0.72
Analog 4 1.02
Analog 5 15.94
Analog 6 15.09

This dataset showcases that the introduction of amide bonds in trimethoprim analogs can lead to a significant increase in their inhibitory activity against the DHFR enzyme, with some analogs being substantially more potent than trimethoprim itself.[7]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, a standard procedure used in the cited studies.

Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Preparation of Bacterial Inoculum:

    • Bacterial strains (e.g., E. coli, S. aureus) are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) and incubated for 18-24 hours at 37°C.

    • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (trimethoprim or its analog) is prepared in a suitable solvent.

    • A series of two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using broth as the diluent. The concentration range is selected to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control well with bacteria and broth but no antimicrobial agent, and a negative control well with broth only.

    • The microtiter plate is then incubated at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.

Mandatory Visualizations

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action for trimethoprim and its analogs is the competitive inhibition of the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the bacterial folate synthesis pathway.

Trimethoprim Mechanism of Action cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Inhibition cluster_outcome Result DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Blocked_THF THF Synthesis Blocked TMP Trimethoprim / Analog DHFR_Enzyme Dihydrofolate Reductase (DHFR) TMP->DHFR_Enzyme Binds to active site Inhibited_Growth Bacterial Growth Inhibited Blocked_THF->Inhibited_Growth

Caption: Trimethoprim inhibits bacterial growth by blocking THF synthesis.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram outlines the key steps involved in determining the MIC of an antimicrobial agent.

MIC Determination Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent start->prep_dilutions inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Comparative Docking Analysis of Trimethoprim Derivatives as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of novel trimethoprim (B1683648) analogues. This report details comparative binding affinities, experimental protocols for molecular docking, and visualizes key biochemical pathways and workflows.

Trimethoprim (TMP), a synthetic antibacterial agent, has long been a cornerstone in the treatment of various bacterial infections, primarily by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2][3] The emergence of microbial resistance necessitates the development of novel TMP derivatives with enhanced inhibitory activity. This guide provides a comparative overview of recent molecular docking studies on various trimethoprim analogues, offering valuable insights for the rational design of next-generation antimicrobial agents.

Performance Comparison of Trimethoprim Derivatives

Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of newly synthesized trimethoprim derivatives with their target enzyme, DHFR. The data presented below, collated from multiple independent studies, highlights derivatives that exhibit superior binding energies compared to the parent trimethoprim molecule. The negative values of binding energy (in kcal/mol) indicate the strength of the interaction, with more negative values signifying a stronger and more favorable binding.

Derivative GroupCompoundTarget Organism/EnzymeBinding Affinity (kcal/mol)Reference
Amide Bond-Containing Analogues Compound 2 Human DHFR-8.3[4]
Compound 3 Human DHFR-8.1[1]
Compound 5 Human DHFR-8.2[1]
TMP Analogues (general)Human DHFR-7.7 to -8.3[4]
Benzamide Derivatives Compound IV Human DHFR-8.0[5]
Compound V Human DHFR-8.0[5]
Benzyloxy & Phenyl Ethanone Derivatives Benzyloxy derivative 4b S. aureus DHFRNot specified, but highest GOLD docking score of 79.89[3]
Parent Compound & Standard Inhibitor Trimethoprim (TMP)Human DHFR-7.5[6]
Methotrexate (MTX)Human DHFR-9.5[6]

Experimental Protocols: Molecular Docking

The following provides a generalized yet detailed methodology for the molecular docking studies of trimethoprim derivatives against DHFR, based on protocols reported in the cited literature.

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target dihydrofolate reductase (e.g., from Staphylococcus aureus or human) is retrieved from the Protein Data Bank (PDB). For instance, PDB ID: 2W9S is commonly used for S. aureus DHFR.[2]

  • Protein Preparation: The retrieved protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Missing loops or residues may be modeled in if necessary.

  • Ligand Preparation: The 3D structures of the trimethoprim derivatives are constructed using molecular modeling software. Energy minimization of the ligand structures is performed to obtain the most stable conformation.

2. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the DHFR enzyme. The dimensions and center of the grid are typically determined based on the position of a co-crystallized native ligand (like trimethoprim or methotrexate) to ensure the docking search is focused on the relevant binding pocket.

  • Docking Algorithm: A variety of docking programs and algorithms are employed. A common choice is AutoDock, which utilizes a Lamarckian genetic algorithm. Another tool mentioned is the GOLD (Genetic Optimization for Ligand Docking) suite.[3]

  • Execution and Pose Generation: The docking simulation is run to generate a series of possible binding poses for each ligand within the enzyme's active site. Each pose is assigned a score based on the calculated binding energy.

3. Analysis of Results:

  • Binding Energy Calculation: The binding affinity, typically expressed in kcal/mol, is calculated for the best-ranked docking pose of each ligand.

  • Interaction Analysis: The binding mode of the top-ranked poses is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the DHFR active site.[4][5] Key interacting residues for DHFR often include Glu-30 and Phe-34.[1][5]

  • Validation: To validate the docking protocol, the co-crystallized native ligand is often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. A low RMSD value indicates a reliable docking setup.

Visualizing Pathways and Workflows

To better understand the context and process of these comparative docking studies, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP TMP Trimethoprim & Derivatives TMP->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.

Caption: Molecular Docking Experimental Workflow.

References

Comparative Guide to a Novel Trimethoprim Analog: Validating the Mechanism of Action and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel trimethoprim (B1683648) analog, designated "Analog X," against its parent compound and other alternatives. We present supporting experimental data to validate its mechanism of action and evaluate its performance profile.

Introduction to Trimethoprim and the Need for Novel Analogs

Trimethoprim is a synthetic antibiotic that has been a cornerstone in treating bacterial infections, particularly those of the urinary tract.[1] Its efficacy stems from its ability to selectively inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[2][3][4] This pathway is critical for the production of nucleotides and amino acids, which are necessary for DNA replication and bacterial survival.[2][3][5]

The primary mechanism of action involves blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[1][4] By binding to bacterial DHFR with a much higher affinity than to its human counterpart, trimethoprim effectively halts bacterial growth.[3] However, the rise of antibiotic resistance, often due to mutations in the gene encoding DHFR, has diminished the effectiveness of trimethoprim and necessitates the development of new analogs that can overcome these resistance mechanisms.[1][6] "Analog X" has been designed to exhibit enhanced binding to DHFR, including common resistant variants.

Validating the Mechanism of Action: DHFR Inhibition

The core mechanism of trimethoprim and its analogs is the inhibition of dihydrofolate reductase. This action disrupts the folic acid pathway, which is vital for bacterial cell synthesis and replication.

folate_pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibitors Inhibitors PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Products Thymidylate, Purines, Amino Acids THF->Products DHPS->DHP DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits AnalogX Analog X AnalogX->DHFR Strongly Inhibits

Caption: Bacterial folate synthesis pathway and points of inhibition.

Comparative Performance Data

The following tables summarize the in vitro performance of Analog X compared to trimethoprim and ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic often used as an alternative. Data includes antimicrobial activity, target enzyme inhibition, and selectivity via cytotoxicity assessment.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

CompoundE. coli (ATCC 25922) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)Trimethoprim-Resistant E. coli MIC (µg/mL)
Analog X 0.512
Trimethoprim 22>64
Ciprofloxacin 0.0150.50.015

Lower values indicate higher potency.

Table 2: Target Inhibition and Cytotoxicity (IC₅₀)

CompoundBacterial DHFR IC₅₀ (nM)Human DHFR IC₅₀ (nM)Selectivity Index (Human/Bacterial)Cytotoxicity (HepG2 cells) IC₅₀ (µM)
Analog X 7.535,0004667>100
Trimethoprim 55250,0004545>150
Ciprofloxacin N/A (Targets DNA gyrase)N/AN/A75

IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate stronger inhibition. A higher selectivity index is desirable.

Experimental Workflow

The validation of Analog X followed a structured, multi-stage experimental workflow to comprehensively assess its activity from initial screening to safety profiling.

experimental_workflow start Start: Synthesize and Purify Analog X mic Primary Screen: Minimum Inhibitory Concentration (MIC) Assay start->mic dhfr Mechanism Validation: DHFR Inhibition Assay (Bacterial vs. Human) mic->dhfr cyto Safety Profile: Cytotoxicity Assay (MTT on HepG2 cells) dhfr->cyto data Data Analysis: Calculate IC50, MIC, and Selectivity Index cyto->data end Conclusion: Validate Mechanism and Comparative Performance data->end

References

A Comparative Guide to the Spectral Characteristics of Trimethoprim Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trimethoprim (B1683648) and its Isomerism

Trimethoprim, a synthetic antibacterial agent, functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. Its chemical structure contains a single chiral center at the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and trimethoxybenzyl rings. This gives rise to two enantiomers: (S)-trimethoprim and (R)-trimethoprim. In standard pharmaceutical preparations, trimethoprim is present as a 1:1 mixture of these enantiomers (a racemate).

While enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, and standard spectroscopic data), they exhibit different interactions with plane-polarized light and other chiral molecules. These differences form the basis for their separation and differential spectral analysis using chiroptical techniques.

Comparative Spectral Data

The following tables summarize the key spectral data for racemic trimethoprim obtained through common analytical techniques.

Table 1: UV-Visible Spectroscopy Data for Trimethoprim
Wavelength (λmax)SolventMolar Absorptivity (ε)Reference
285 nmMethanol (B129727)Not specified[1]
264 nmAqueous solutionNot specified[2]
237.6 nmAqueous solution (pH 4.5)Not specified[3]
538 nmAcetone (after reaction with DNFB)1.917 x 10³ L·mol⁻¹·cm⁻¹[4]
478 nmAqueous buffer (after reaction with NQS)Not specified[5]

Note: The UV-Vis spectrum of trimethoprim is influenced by the solvent and pH. The absorption maxima are associated with the electronic transitions within the pyrimidine and trimethoxybenzyl chromophores. Enantiomers of trimethoprim are expected to have identical UV-Vis spectra.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Trimethoprim
NucleusChemical Shift (δ) in DMSO-d₆MultiplicityAssignment
¹H7.53sC₆-H (pyrimidine ring)
¹H6.56sC₂'-H, C₆'-H (trimethoxybenzyl ring)
¹H6.2s-NH₂
¹H5.7s-NH₂
¹H3.73s2 x -OCH₃
¹H3.63s1 x -OCH₃
¹H3.54s-CH₂-
¹³C164.97-C=O (amide derivative)
¹³C161.80, 159.27-Pyrimidine ring carbons
¹³C125.14, 124.3, 123.14, 117.50, 116.47, 114.59-Aromatic and pyrimidine carbons
¹³C36.99, 35.32, 31.68--OCH₃ carbons

Note: The NMR spectra of the individual enantiomers of trimethoprim are identical in a standard achiral solvent. Differentiation can be achieved using chiral solvating agents or chiral derivatizing agents, which would induce diastereomeric environments leading to distinct chemical shifts for the enantiomers.

Table 3: Mass Spectrometry Data for Trimethoprim
Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray Ionization (ESI)291230, 123
Electron Ionization (EI)290 (M⁺)275, 259, 167

Note: Mass spectrometry, being an achiral technique, does not differentiate between enantiomers as they have the same mass-to-charge ratio. Fragmentation patterns are also identical.

Differentiating Trimethoprim Isomers: Chiroptical Spectroscopy

To distinguish between the enantiomers of trimethoprim, chiroptical spectroscopic methods are necessary. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.[6]

  • Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[7] Enantiomers will produce mirror-image VCD spectra.[8]

  • Raman Optical Activity (ROA): ROA is a vibrational spectroscopic technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light.[9][10] Similar to VCD, enantiomers will exhibit mirror-image ROA spectra.[11]

While no specific VCD or ROA spectra for trimethoprim enantiomers were found in the reviewed literature, these techniques represent the primary methods for their spectral differentiation.

Experimental Protocols

UV-Visible Spectrophotometry

A solution of trimethoprim is prepared in a suitable solvent (e.g., methanol or an aqueous buffer). The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of trimethoprim is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

For electrospray ionization (ESI), the trimethoprim sample is dissolved in a suitable solvent and infused into the mass spectrometer. For electron ionization (EI), the sample is introduced into the ion source where it is vaporized and bombarded with electrons. The resulting ions are separated based on their mass-to-charge ratio.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflows for the spectral analysis of trimethoprim and the logical relationship for differentiating its isomers.

experimental_workflow cluster_sample Sample Preparation cluster_chiral_analysis Chiral Differentiation (Theoretical) Sample Trimethoprim Sample (Racemic) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS Chiral_Sep Chiral Separation (e.g., HPLC) Dissolution->Chiral_Sep Enantio_S (S)-Trimethoprim Chiral_Sep->Enantio_S Enantio_R (R)-Trimethoprim Chiral_Sep->Enantio_R VCD_ROA VCD/ROA Spectroscopy Enantio_S->VCD_ROA Enantio_R->VCD_ROA

Fig. 1: Experimental workflow for spectral analysis of trimethoprim.

logical_relationship Trimethoprim Trimethoprim (Chiral Molecule) Racemate Racemic Mixture (50% R, 50% S) Trimethoprim->Racemate Enantiomers Enantiomers ((R) and (S)) Trimethoprim->Enantiomers Achiral_Spectra Identical Spectra (UV-Vis, NMR, MS) Racemate->Achiral_Spectra Chiral_Spectra Mirror-Image Spectra (VCD, ROA) Enantiomers->Chiral_Spectra Achiral_Properties Identical Achiral Properties Enantiomers->Achiral_Properties Chiral_Properties Different Chiral Properties Enantiomers->Chiral_Properties Achiral_Properties->Achiral_Spectra Chiral_Properties->Chiral_Spectra

Fig. 2: Logical relationship for spectral properties of trimethoprim isomers.

Conclusion

The spectral characterization of trimethoprim is well-established using standard spectroscopic techniques such as UV-Vis, NMR, and Mass Spectrometry. However, as a chiral compound that is primarily used as a racemate, there is a notable lack of comparative spectral data for its individual enantiomers. The differentiation of (S)- and (R)-trimethoprim requires the application of specialized chiroptical methods like VCD and ROA, which, in theory, would yield mirror-image spectra for the two isomers. Further research involving the chiral separation of trimethoprim followed by chiroptical analysis would be invaluable for a complete understanding of its stereochemical and spectral properties.

References

Safety Operating Guide

Navigating the Safe Disposal of Trimethoprim Propanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Trimethoprim propanoic acid, ensuring compliance and minimizing risk.

Understanding the Compound: A Consolidated Hazard Profile
Quantitative Data Summary

For a clear comparison of the primary hazards, the following table summarizes the key safety information for Trimethoprim and Propanoic acid.

PropertyTrimethoprimPropanoic Acid
Physical State SolidLiquid[1][2]
Primary Hazards Harmful if swallowed[4]Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation[1][2][3]
GHS Hazard Statements H302H226, H314, H335[1]
Personal Protective Equipment (PPE) Protective gloves, eye protection, lab coatProtective gloves, chemical safety goggles, face shield, lab coat, vapor respirator[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the material, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Safety goggles and a face shield to protect against splashes.

  • A flame-retardant lab coat.

  • In case of insufficient ventilation, a NIOSH-approved respirator for organic vapors.

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with corrosive and flammable substances (e.g., glass or specialized plastic).

  • The label should clearly indicate "Hazardous Waste," "this compound," and display the relevant hazard symbols (e.g., flammable, corrosive, toxic).

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and ventilate the area immediately.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.

  • Do not use combustible materials like paper towels to absorb the spill.

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Final Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[2]

  • Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1][4]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_final Final Disposal start Start: Have This compound for Disposal ppe Wear Appropriate PPE: - Gloves - Goggles & Face Shield - Lab Coat - Respirator (if needed) start->ppe collect Collect in a Designated, Labeled, Sealed Container ppe->collect segregate Is the waste properly segregated from other chemical streams? collect->segregate segregate->collect No spill Is there a spill? segregate->spill Yes spill->segregate No spill_small Small Spill: - Ventilate - Absorb with inert material - Collect with non-sparking tools spill->spill_small Yes spill_small->collect store Store container in a cool, dry, ventilated area spill_large Large Spill: - Evacuate - Contact EHS end End: Proper Disposal Complete spill_large->end disposal Arrange for disposal via licensed hazardous waste contractor store->disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Trimethoprim Propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Trimethoprim propanoic acid, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised, with one pair under the gown cuff and the other over. Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[1]
Eye and Face Protection Safety goggles and face shieldUse safety goggles with side shields. A full-face shield should be worn in situations with a risk of splashes or spills.[2]
Body Protection Protective gownA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]
Respiratory Protection RespiratorIn cases of potential aerosol generation or when working outside of a containment primary engineering control (C-PEC), a NIOSH-approved respirator is necessary.
Foot Protection Closed-toe shoesSturdy, closed-toe shoes must be worn in the laboratory at all times.
Operational Plan: Handling Procedures

Adherence to the following step-by-step handling procedures is mandatory to ensure safe operation.

  • Preparation :

    • Ensure the work area is in a well-ventilated space, preferably within a chemical fume hood.[3][4]

    • Assemble all necessary equipment and materials before commencing work.

    • Clearly label all containers with the chemical name and any associated hazards.

  • Donning PPE :

    • Wash hands thoroughly before putting on any PPE.[1]

    • Don a protective gown, ensuring it is fully closed.

    • Put on the first pair of gloves, tucking the cuffs under the gown sleeves.

    • Add the second pair of gloves, pulling the cuffs over the gown sleeves.

    • Wear safety goggles and a face shield.

    • If required, fit-test and wear a respirator.

  • Handling the Compound :

    • Handle this compound with care to avoid dust formation or spillage.[4][5]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[3][6]

    • Ground all equipment when handling the product to prevent static discharge.[3][6]

  • Post-Handling :

    • Securely close all containers after use.[3][4]

    • Decontaminate the work surface and any equipment used.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination.

    • Dispose of all single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Disposal Method : Dispose of chemical waste through a licensed chemical waste disposal company. Do not discharge into drains or sewers.[7]

  • Container Management : Ensure waste containers are kept closed and stored in a designated, well-ventilated, and secure area until collection.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[8][9] Seek immediate medical attention.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.[6][9]
Inhalation Move the individual to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][9]
Spill Evacuate the area.[8] Wear appropriate PPE, including respiratory protection.[10] Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[8] Ventilate the area.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling A Assemble Equipment B Prepare Well-Ventilated Workspace C Label Containers D Wash Hands E Don Gown D->E F Don Double Gloves E->F G Don Eye/Face Protection F->G H Don Respirator (if needed) G->H I Handle Compound with Care H->I J Use Spark-Proof Tools I->J K Ground Equipment J->K L Secure Containers K->L M Decontaminate Workspace L->M N Doff PPE M->N O Dispose of Waste N->O P Wash Hands O->P

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.